High-Yield Synthesis and Purification of N-Acetyl-[2-13C]-Glycine
A Technical Guide for Metabolic Probe Development Executive Summary This technical guide details the synthesis, purification, and validation of N-acetyl-[2-13C]-glycine , a critical isotopomer used in hyperpolarized C-MR...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Metabolic Probe Development
Executive Summary
This technical guide details the synthesis, purification, and validation of N-acetyl-[2-13C]-glycine , a critical isotopomer used in hyperpolarized
C-MRI and metabolic flux analysis. Unlike standard organic synthesis where reagent cost is negligible, this protocol prioritizes the atom economy of the C-labeled precursor . The methodology adapts the classic Schotten-Baumann conditions to a high-recovery workflow, ensuring >90% yield relative to the expensive isotope-labeled glycine starting material.
Part 1: Strategic Context & Applications
N-acetylglycine (NAG) serves as a fundamental probe in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). When labeled at the C2 position (the
-carbon), it becomes a powerful tool for monitoring enzymatic kinetics in vivo.[1]
Hyperpolarized MRI: N-acetyl-[2-13C]-glycine has a long spin-lattice relaxation time (
), making it a candidate for hyperpolarization via Dynamic Nuclear Polarization (DNP). It is used to probe transport and metabolism in renal and cerebral tissue.
Metabolic Flux Analysis: The specific labeling at C2 allows for the differentiation of metabolic pathways where the acetyl group might be cleaved or exchanged, distinct from pathways degrading the glycine backbone.
Part 2: Retrosynthetic Analysis & Reagent Selection
The synthesis relies on the nucleophilic acyl substitution of the amine group of glycine onto the carbonyl carbon of acetic anhydride.
Reaction Logic:
Critical Design Choices:
Solvent System (Water): While acetylation can occur in organic solvents, water is preferred here because glycine is highly soluble in water but insoluble in most organic solvents. Acetic anhydride is sparingly soluble in water but reacts faster with the amine nucleophile than it hydrolyzes with the solvent, provided the temperature is controlled.
Stoichiometry: We use a 2.0 - 2.5 molar excess of acetic anhydride . Since [2-13C]-glycine is the limiting, high-value reagent, we drive the reaction to completion by saturating the system with the acetylation agent.
Thermodynamics: The reaction is exothermic. Temperature control (<20°C initially) prevents rapid hydrolysis of the anhydride, while a subsequent warm-up ensures complete acetylation.
Mechanism Visualization
The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.
Figure 1: Reaction mechanism for the acetylation of [2-13C]-glycine.
Part 3: Detailed Synthesis Protocol
Scale: 1.0 g of [2-13C]-Glycine (approx. 13.1 mmol)
Expected Yield: 1.35 – 1.45 g (88 – 95%)
Solvent: Deionized Water (Type I), Ethanol (cold).
Equipment: 25 mL Round Bottom Flask, Magnetic Stir Bar, Ice Bath, Vacuum Filtration Setup.
Step-by-Step Methodology
Dissolution (The Critical Solvation Phase):
In a 25 mL flask, suspend 1.0 g of [2-13C]-glycine in 4.0 mL of water .
Stir vigorously.[2][3] Glycine is soluble, but at this high concentration, it may require slight warming (30°C) to fully dissolve. Ensure the solution is clear before proceeding.
Why? Any undissolved glycine will be coated by the precipitating product later, leading to isotopic impurity.
Controlled Acetylation:
Add 2.8 g (2.6 mL, ~27 mmol) of acetic anhydride in one portion.
Observation: The solution will become warm (exothermic).
Stir vigorously for 20 minutes. As the reaction proceeds and the mixture cools, the N-acetyl-[2-13C]-glycine will begin to crystallize as a white solid.[2][4]
Precipitation Optimization:
Place the flask in a refrigerator (4°C) overnight.
Why? N-acetylglycine has a solubility of ~2.7g/100mL at 15°C. Cooling to 4°C significantly reduces solubility, maximizing the recovery of the labeled material.
Isolation:
Filter the crystalline precipitate using a sintered glass funnel (porosity 3 or 4).
Wash the crystals with 2 mL of ice-cold water . Do not over-wash, as the product is slightly water-soluble.
Apply suction until the cake is damp-dry.
Part 4: Purification Strategy (Recrystallization)
Direct precipitation yields high purity, but for MRI applications, trace acetic acid must be removed.
Technical Procurement and Application Guide: N-Acetylglycine (2-13C) Executive Summary N-Acetylglycine (2-13C) (also known as Aceturic acid-2-13C) is a high-value isotopic probe used primarily in metabolic flux analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Procurement and Application Guide: N-Acetylglycine (2-13C)
Executive Summary
N-Acetylglycine (2-13C) (also known as Aceturic acid-2-13C) is a high-value isotopic probe used primarily in metabolic flux analysis via NMR spectroscopy and hyperpolarized Carbon-13 MRI. Unlike uniformly labeled isotopomers (U-13C), the specific 2-13C labeling (at the glycine
-carbon) allows researchers to decouple the metabolic fate of the glycine backbone from the acetyl moiety.
This guide provides a technical roadmap for procuring this specific isotopomer, validating its purity, and—crucially—synthesizing it in-house when commercial stock is unavailable or cost-prohibitive.
Technical Specifications & Criticality
When sourcing N-Acetylglycine (2-13C), the following specifications are non-negotiable for high-fidelity NMR or MRI applications.
Parameter
Specification
Criticality
Chemical Name
N-Acetylglycine (2-13C)
Target Molecule
Isotopomer
Label at C2 (-carbon) only
High (Distinguishes from carbonyl metabolism)
CAS (Unlabeled)
543-24-8
Reference
CAS (Labeled)
Varies by vendor (often 20220-62-6 refers to Glycine precursor)
Verification required
Isotopic Enrichment
99 atom % 13C
Critical (Prevents isotope dilution errors)
Chemical Purity
98%
Critical (Impurities affect relaxation times in MRI)
Form
White crystalline solid
Stability
Commercial Supply Landscape
The market for specifically 2-13C labeled N-acetylglycine is niche.[1] Many vendors sell the Glycine (2-13C) precursor or N-Acetylglycine (U-13C) . You must verify the specific labeling position to avoid confounding metabolic data.[1]
Primary Verified Supplier
Cambridge Isotope Laboratories (CIL) is the definitive commercial source for this specific isotopomer.[1]
Availability: Often "Inquire" or "Make-to-Order" due to specialized nature.[1]
Application Note: CIL specifies this for biomolecular NMR and metabolomics.
Secondary/Reseller Market
Sigma-Aldrich (Merck): typically lists the precursorGlycine-2-13C (Cat# 279439) but rarely stocks the acetylated 2-13C form directly. They may offer it via their custom synthesis division (Isotec).[1]
Toronto Research Chemicals (TRC): Lists "N-Acetylglycine-13C2" (e.g., Cat# A178267). Warning: "13C2" often implies two 13C labels (Universal).[1][6] Always review the Certificate of Analysis (CoA) to confirm if it is (2-13C) or (1,2-13C2).
Strategic Decision: Buy vs. Synthesize
For small-scale NMR (mg quantities), purchasing CLM-3777 is efficient.[1] For large-scale hyperpolarization studies (gram quantities), in-house synthesis from the cheaper Glycine-2-13C precursor is often the superior strategy.
Figure 1: Decision matrix for procuring N-Acetylglycine (2-13C) based on experimental scale.
In-House Synthesis Protocol
If commercial stock is unavailable, the acetylation of Glycine (2-13C) is a robust, self-validating protocol.
Precursor: Glycine-2-13C (99% atom 13C)
Reagents: Acetic Anhydride (
99%), Distilled Water.
Step-by-Step Methodology
Dissolution: Dissolve 1.0 eq of Glycine-2-13C in minimal distilled water (approx 4 mL per gram) in a round-bottom flask.
Acetylation: Add 2.0 eq of Acetic Anhydride dropwise under vigorous stirring. The reaction is slightly exothermic.[1]
Reaction: Stir at room temperature for 20–30 minutes. The mixture may solidify as the product precipitates.[1]
Crystallization: Chill the flask at 4°C overnight to maximize yield.
Filtration: Filter the white crystals and wash with a small volume of ice-cold water (to remove excess acetic acid).
Drying: Dry under vacuum at 60°C to constant weight.
Yield Expectation: 85–95%.
Reaction Scheme:
Quality Control & Validation
Whether purchased or synthesized, the compound must be validated.[1] The 2-13C label provides a distinct NMR signature.[1]
Validation Workflow
1H NMR (D2O): Confirm absence of free acetate (singlet at ~1.9 ppm) and free glycine.
Diagnostic: The methylene protons attached to the 13C label will appear as a doublet (J_CH ~140 Hz) rather than a singlet.[1]
Protocol for using GLYCINE, N-ACETYL (2-13C) in cell culture
Application Note: Probing Aminoacylase 1 (ACY1) Kinetics and Intracellular Glycine Flux using N-Acetylglycine (2-13C) Part 1: Core Directive & Scientific Rationale 1.1 Introduction & Scope While [U-13C]-Glycine is the st...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Probing Aminoacylase 1 (ACY1) Kinetics and Intracellular Glycine Flux using N-Acetylglycine (2-13C)
Part 1: Core Directive & Scientific Rationale
1.1 Introduction & Scope
While [U-13C]-Glycine is the standard for mapping general glycine metabolism, it fails to distinguish between glycine uptake via transporters (GLYT1/2) and intracellular generation via deacetylation. N-Acetylglycine (2-13C) is a specialized probe designed to isolate the activity of Aminoacylase 1 (ACY1) , a cytosolic zinc-binding metalloenzyme.
This protocol details the use of N-Acetylglycine (2-13C) to:
Quantify ACY1-mediated hydrolysis rates in live cells.
Trace the flux of liberated glycine into the Glutathione (GSH) and Serine synthesis pathways.
Distinguish "salvaged" glycine (from N-acetylated pools) from extracellular free glycine.
1.2 Mechanism of Action
N-Acetylglycine (NAG) enters the cell (likely via organic anion transporters or passive diffusion depending on pH). Once cytosolic, ACY1 hydrolyzes the N-acetyl bond, releasing Acetate and Glycine (2-13C) . This liberated glycine then enters the free glycine pool.
Tracer Specificity: The 13C label is located at the C2 position (the
-carbon) of the glycine moiety. It is not on the acetyl group. Therefore, 13C enrichment in downstream metabolites (Serine, GSH) confirms they originated from the NAG precursor.
Part 2: Visualizing the Metabolic Pathway
The following diagram illustrates the intracellular fate of N-Acetylglycine (2-13C).
Figure 1: Metabolic fate of N-Acetylglycine (2-13C). The label (green) tracks exclusively with the glycine backbone after ACY1-mediated cleavage.
Part 3: Experimental Protocol
3.1 Reagents & Materials
Component
Specification
Critical Note
Tracer
Glycine, N-acetyl (2-13C)
99% enrichment recommended. Store at -20°C.
Base Media
DMEM or RPMI (Glycine-Free)
CRITICAL: Standard media contains 400µM Glycine. You must use glycine-free media to avoid isotopic dilution.
Serum
Dialyzed FBS (dFBS)
Standard FBS contains ~200-400µM Glycine and N-acetylated amino acids. Dialyzed FBS is mandatory.
Quenching
80% Methanol (LC-MS grade)
Pre-chilled to -80°C on dry ice.
3.2 Pre-Experiment Planning: Concentration Optimization
Unlike Glucose (used at ~10-25mM), N-Acetylglycine is a minor metabolite.
Wash: Add 1 mL ice-cold PBS (optional, but risks leakage) OR proceed directly to quenching if media removal is thorough.
Quench: Add 800 µL -80°C 80% Methanol .
Incubate on dry ice for 15 mins.
Scrape cells and transfer to pre-cooled tubes.
Centrifuge (14,000 x g, 10 min, 4°C) to pellet protein.
Transfer supernatant to fresh vials for LC-MS/MS or GC-MS.
Part 4: Analytical Workflow & Data Interpretation
4.1 Mass Spectrometry Targets
The following table outlines the expected mass shifts (Mass Isotopomer Distribution - MID) for key metabolites.
Metabolite
Unlabeled Mass (M+0)
Labeled Mass (M+1)
Interpretation
N-Acetylglycine
117.04 Da
118.04 Da
Intact Tracer (Substrate)
Glycine
75.03 Da
76.03 Da
Primary Readout: ACY1 Activity
Serine
105.04 Da
106.04 Da
Flux via SHMT (Mitochondrial/Cytosolic)
Glutathione
307.08 Da
308.08 Da
Flux into Antioxidant Defense
4.2 Data Analysis Logic
Calculate Fractional Enrichment:
Note: Since the tracer is singly labeled, M+2 should be negligible unless re-assimilation occurs via complex pathways.
ACY1 Activity Index:
If you detect high intracellular M+1 N-Acetylglycine but low M+1 Glycine, ACY1 activity is the bottleneck .
If you detect rapid appearance of M+1 Glycine, ACY1 is highly active.
Part 5: Troubleshooting & Validation
5.1 Self-Validating the System
Negative Control: Cells cultured in Glycine-free media without tracer. Ensure no signal at M+1.
Positive Control: Parallel well spiked with [U-13C]-Glycine (Free). This confirms your MS method can detect labeled glycine.
Viability Check: High concentrations (>10mM) of N-Acetylglycine can acidify media. Monitor pH indicator color.
5.2 Common Pitfalls
The "Dilution" Error: Using standard FBS. The endogenous glycine in serum will dilute your M+1 signal by 50-90%, making flux calculations impossible. Always use dialyzed FBS.
Back-Exchange: Glycine cleavage system (GCS) is reversible but usually favors breakdown. However, be aware that 2-13C label on glycine enters the Folate cycle (One-carbon metabolism).
Part 6: Workflow Diagram
Figure 2: Step-by-step experimental workflow for N-Acetylglycine tracing.
References
Van Schaftingen, E., et al. (2009). "Aminoacylase 1 deficiency: a novel metabolic disorder." Journal of Inherited Metabolic Disease.
Yuan, M., et al. (2019). "A guide to analyzing metabolomics data." Nature Protocols. (General principles of isotope tracing).
Sommer, F., et al. (2011). "N-Acetylglycine is a potential biomarker for aminoacylase 1 deficiency." Biochimica et Biophysica Acta.
Cambridge Isotope Laboratories. "Metabolic Tracing of Amino Acids." (Technical Reference for Isotope Purity).
Application Note: Quantitative Detection of N-Acetylglycine (2-13C) by Mass Spectrometry
Executive Summary This technical guide details the methodology for the detection and quantification of N-Acetylglycine (NAG) , utilizing the stable isotope N-Acetylglycine (2-13C) as a tracer or Internal Standard (IS). N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the methodology for the detection and quantification of N-Acetylglycine (NAG) , utilizing the stable isotope N-Acetylglycine (2-13C) as a tracer or Internal Standard (IS). NAG is a critical metabolite associated with amino acid conjugation and detoxification pathways, specifically serving as a biomarker for Aminoacylase I deficiency .
While traditional amino acid analysis often requires derivatization, this guide prioritizes a HILIC-MS/MS (Negative Mode) workflow, which allows for the direct analysis of the polar analyte without chemical modification. An alternative GC-MS protocol involving silylation is provided for laboratories lacking high-sensitivity LC-MS/MS platforms.[1]
Analyte Profile & Isotopic Logic
Understanding the physicochemical properties of the target and its labeled counterpart is essential for method selection.
Property
Native N-Acetylglycine
N-Acetylglycine (2-13C)
Formula
MW
117.10 Da
~118.10 Da
Label Position
N/A
Alpha-carbon of Glycine moiety ()
pKa
~3.6 (Carboxylic acid)
~3.6
Polarity
High (LogP < 0)
High
Why 2-13C?
The 2-13C label is located on the glycine backbone.[2][3] Unlike deuterium (
or ) labels, which can undergo exchange with solvent protons or exhibit significant chromatographic isotope effects (shifting retention times), the label is non-exchangeable and co-elutes perfectly with the native analyte. This makes it the superior choice for correcting matrix effects in ESI-MS.
Method A: HILIC-ESI-MS/MS (Gold Standard)[1]
Rationale: N-Acetylglycine is highly polar and elutes in the void volume of standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using an aqueous-organic gradient, providing superior sensitivity and eliminating the need for derivatization.
Sample Preparation (Protein Precipitation)
This protocol is optimized for Plasma/Serum. For Urine, dilute 1:10 with mobile phase.
Aliquot: Transfer 50
L of sample into a 1.5 mL centrifuge tube.
Spike IS: Add 10
L of N-Acetylglycine (2-13C) working solution (e.g., 10 g/mL in 50:50 ACN:Water).
Precipitate: Add 200
L of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
Vortex: Mix vigorously for 30 seconds.
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer: Move supernatant to an LC vial. Note: Do not dry down if using HILIC; the high organic content is compatible with the initial mobile phase.
LC-MS/MS Conditions[1][4][5]
Column: Waters BEH Amide (2.1 x 100 mm, 1.7
m) or equivalent Zwitterionic HILIC.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide). High pH aids deprotonation.
Note: The product ion 74.0 corresponds to the glycine anion (
).[1] Since the label is on the glycine alpha-carbon, the product mass shifts to 75.0.
Method B: GC-MS (Alternative)[1]
Rationale: If LC-MS/MS is unavailable, GC-MS is a robust alternative.[1] However, the polar carboxyl and amide groups must be derivatized to make the molecule volatile.
Derivatization Protocol (Silylation)[6][7]
Dry: Evaporate 50
L of sample (post-extraction) to complete dryness under Nitrogen at 40°C.
Add Reagent: Add 50
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Pitt, J. J. (2009). "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews, 30(1), 19.
Tölke, I., et al. (2018). "HILIC-MS/MS method for the quantification of polar metabolites in human plasma." Analytical and Bioanalytical Chemistry.
Note: General reference for HILIC-MS methodology for polar acids.
Quantifying Serine-Glycine One-Carbon Metabolism Flux with N-acetyl (2-¹³C) Glycine: An Application Note and Protocol
Introduction: Beyond Static Snapshots – Measuring the Dynamic Flow of One-Carbon Units In the intricate landscape of cellular metabolism, understanding the static concentrations of metabolites provides only a partial pic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Static Snapshots – Measuring the Dynamic Flow of One-Carbon Units
In the intricate landscape of cellular metabolism, understanding the static concentrations of metabolites provides only a partial picture. To truly comprehend cellular function, especially in dynamic states like proliferation, disease, or in response to therapeutic intervention, we must quantify the movement of atoms through metabolic pathways—a concept known as metabolic flux.[1] Stable isotope tracing, utilizing compounds enriched with heavy isotopes like carbon-13 (¹³C), has become an indispensable tool for measuring these fluxes.[2] By introducing a ¹³C-labeled substrate into a biological system, we can track the incorporation of these heavy isotopes into downstream metabolites, thereby elucidating the activity of specific metabolic routes.[1]
This application note details a comprehensive methodology for quantifying the flux through the highly interconnected serine-glycine one-carbon (SGOC) metabolic network using N-acetyl (2-¹³C) glycine as a tracer. The SGOC pathway is a critical hub for biosynthesis, providing one-carbon units for the synthesis of nucleotides, lipids, and proteins, and for maintaining redox balance.[3] Its dysregulation is a hallmark of various diseases, including cancer, making it a prime target for therapeutic development.[3]
N-acetyl (2-¹³C) glycine is a powerful tool for dissecting this network. The ¹³C label at the C2 position of glycine allows for direct tracing of its entry into the mitochondrial glycine cleavage system (GCS) and its interconversion with serine via serine hydroxymethyltransferase (SHMT).[4][5] The N-acetylation of glycine can enhance its cellular uptake and stability, ensuring efficient delivery of the tracer to the metabolic machinery.[6] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to confidently implement this technique and gain deeper insights into cellular metabolism.
The Scientific Rationale: Tracing the Path of the C2 Carbon
The core of this methodology lies in the metabolic fate of the ¹³C-labeled C2 carbon of glycine. Once N-acetyl (2-¹³C) glycine is taken up by the cell and deacetylated to (2-¹³C) glycine, it enters the central serine-glycine metabolism. The key reactions we can monitor are:
Glycine Cleavage System (GCS): This mitochondrial enzyme complex decarboxylates glycine, transferring the C2 carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH₂-THF).[7] This ¹³C-labeled one-carbon unit can then be used in various biosynthetic pathways.
Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible interconversion of serine and glycine.[8] By tracing the appearance of ¹³C in serine, we can quantify the flux from glycine to serine.
By measuring the isotopic enrichment in downstream metabolites such as serine, purines, and thymidine using mass spectrometry, we can construct a detailed map of the flux through these critical pathways.[4]
Experimental Workflow: A Step-by-Step Guide
The successful implementation of a ¹³C metabolic flux analysis experiment requires careful planning and execution. The following diagram and detailed protocols outline the key stages of the workflow.
Advanced Protocol for the Analysis of Glycine, N-Acetyl (2-13C) in Biological Matrices
Executive Summary & Scientific Rationale N-Acetylglycine (NAG) is a minor metabolite in healthy individuals but serves as a critical biomarker for secondary carnitine deficiency and specific inborn errors of metabolism (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
N-Acetylglycine (NAG) is a minor metabolite in healthy individuals but serves as a critical biomarker for secondary carnitine deficiency and specific inborn errors of metabolism (IEM), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In metabolic flux analysis, Glycine, N-acetyl (2-13C) serves as a stable isotope tracer to investigate glycine conjugation pathways, detoxification mechanisms, and mitochondrial acyl-CoA turnover.
This guide provides a rigorous methodology for the preparation and analysis of N-acetylglycine (2-13C). Unlike standard clinical assays that hydrolyze samples to measure total glycine, this protocol preserves the intact N-acetyl moiety, ensuring the 2-13C label remains positionally distinct for accurate flux calculation.
Key Technical Challenges Addressed
Preservation of the Acetyl Group: Avoidance of strong acid hydrolysis steps common in amino acid analysis.
Isotopic Fidelity: Prevention of label scrambling during derivatization.
Matrix Interference: Removal of urea and high-abundance organic acids in urine/plasma.
Strategic Method Selection
The choice of analytical platform depends on the required sensitivity and the nature of the isotopic data (enrichment vs. positional isomers).
Feature
GC-MS (EI/CI)
LC-MS/MS (QqQ)
NMR (C)
Primary Utility
Quantification & ID
High-Throughput Screening
Positional Isotopomer Analysis
Sensitivity
High (< 1 µM)
Very High (< 10 nM)
Low (> 100 µM)
Sample Prep
Complex (Derivatization req.)
Simple (Dilute & Shoot / SPE)
Minimal (pH adjust, D2O)
Isotope Data
Mass Isotopomer Distribution (MID)
Total Enrichment
Specific Carbon Positional Enrichment
Causality
Recommended for this protocol due to superior separation of isomers.
Good for targeted panels, but matrix effects can suppress ionization.
Best for confirming the "2-13C" position is intact.
Metabolic Context & Pathway Visualization
Understanding the origin of N-acetylglycine is crucial for tracer interpretation. It is formed via the conjugation of Acetyl-CoA with Glycine, catalyzed by Glycine N-Acyltransferase (GLYAT).
Figure 1: The biosynthesis of N-Acetylglycine via Glycine N-Acyltransferase (GLYAT). The 2-13C label tracks the alpha-carbon of the glycine backbone.
Protocol A: GC-MS Analysis (Gold Standard)
Objective: Quantify N-acetylglycine (2-13C) enrichment using silylation derivatization.
Matrix: Urine or Plasma.
Reagents & Equipment
Internal Standard: N-Acetylglycine-d3 (acetyl-d3) or Phenylbutyric acid (if d3-NAG is unavailable).
Equipment: GC-MS (Single Quad or Triple Quad), Nitrogen evaporator.
Step-by-Step Workflow
Sample Extraction:
Urine: Take 100 µL of urine. Add 10 µL of Internal Standard (IS) solution (100 µg/mL).
Plasma: Take 100 µL plasma. Add 400 µL cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 min. Transfer supernatant.
Scientific Logic:[1][2][3] Acidification is often used for organic acids, but N-acetyl compounds are prone to hydrolysis. We maintain neutral/mildly acidic conditions.
Drying (Critical Step):
Evaporate the sample to complete dryness under a stream of nitrogen at 40°C.
Causality: Moisture destroys silylation reagents (BSTFA). Any residual water will result in poor derivatization efficiency and variable peak areas.
Derivatization (Silylation):
Add 50 µL of Pyridine (catalyst/solvent).
Add 50 µL of BSTFA + 1% TMCS .
Cap tightly and incubate at 60°C for 45 minutes .
Mechanism: This replaces the active hydrogens on the carboxylic acid (-COOH) and the amide nitrogen (-NH) with trimethylsilyl (TMS) groups, making the molecule volatile.
Target Derivative: Di-TMS-N-Acetylglycine.
GC-MS Acquisition:
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2]
Note: The 2-13C label will produce a massive singlet at ~43.6 ppm. If the label were on the acetyl group, the peak at 22.2 ppm would be enhanced.
Data Analysis & Calculation
For GC-MS, you will observe the Molecular Ion (M) or a characteristic fragment (M-15, loss of methyl from TMS).
Target Fragment (Di-TMS derivative):
M+0 (Unlabeled): m/z 261 (approximate, check specific instrument tuning).
M+1 (2-13C Labeled): m/z 262.
Calculation of Molar Percent Excess (MPE):
Where is the ratio of the area of the labeled peak (M+1) to the unlabeled peak (M+0).
References
Shimadzu Application News. (2014). Analysis of Metabolites in Rat Urine Using MRM via GC-MS/MS. Retrieved from
Costa, C. G., et al. (2000).[5] Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis.[5] Retrieved from
Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000610: N-acetylglycine. Retrieved from
Human Metabolome Database (HMDB). Metabolite: N-Acetylglycine (HMDB0000532). Retrieved from
Tiwary, E., et al. (2023).[3] LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B. Retrieved from
Precision in Practice: Utilizing Glycine, N-acetyl (2-13C) as an Internal Standard for Quantitative Mass Spectrometry
The core principle of this methodology lies in the technique of isotope dilution mass spectrometry (ID-MS), a gold standard for quantitative analysis. By introducing a known quantity of a non-naturally occurring, heavy-i...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this methodology lies in the technique of isotope dilution mass spectrometry (ID-MS), a gold standard for quantitative analysis. By introducing a known quantity of a non-naturally occurring, heavy-isotope version of the analyte into a sample, we can correct for variations inherent in sample preparation and analysis. This guide will delve into the rationale for choosing a ¹³C-labeled standard, provide detailed, field-tested protocols for its use, and offer insights into data interpretation, ensuring the highest level of scientific integrity in your research.
The Rationale for a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction, derivatization, and ionization.[1] This is where stable isotope-labeled standards excel. Glycine, N-acetyl (2-¹³C) is chemically identical to its endogenous counterpart, N-acetylglycine, differing only in the mass of one carbon atom. This subtle difference is key to its utility.
Key Advantages:
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since the SIL-IS is affected by these matrix effects to the same extent as the native analyte, their ratio remains constant, ensuring accurate measurement.[2]
Compensation for Sample Loss: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. By adding the SIL-IS at the earliest stage of sample preparation, any loss of the native analyte is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration calculation.[2]
Improved Precision and Accuracy: The use of a SIL-IS significantly reduces variability between samples and analytical runs, leading to higher precision and accuracy in quantitative results.[2]
Stability and Safety: Unlike radioisotope-labeled standards, stable isotopes like ¹³C are non-radioactive and safe to handle, requiring no special licensing or disposal procedures.
Core Principles of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically enriched version of the analyte (the "spike") to a sample containing an unknown amount of the native analyte.[3] After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be precisely calculated.
Tracing the Proteome's Blueprint: Advanced Applications of N-Acetyl (2-¹³C)glycine in Quantitative Proteomics
Introduction: Beyond Static Snapshots to Dynamic Proteome Insights In the intricate cellular landscape, proteins are the primary architects and laborers, executing the vast majority of functions that define life. Underst...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Static Snapshots to Dynamic Proteome Insights
In the intricate cellular landscape, proteins are the primary architects and laborers, executing the vast majority of functions that define life. Understanding their dynamic regulation—synthesis, degradation, and flux through metabolic pathways—is paramount for researchers in basic science and drug development. While traditional proteomics has excelled at cataloging the protein inventory of a cell, metabolic labeling with stable isotopes has ushered in an era of quantitative analysis, allowing us to observe the proteome in motion.
This technical guide delves into the sophisticated application of GLYCINE, N-ACETYL (2-¹³C) , a powerful tool for dissecting the complexities of protein metabolism. We will move beyond rudimentary protocols to explore the causal science behind its use, providing researchers, scientists, and drug development professionals with the in-depth knowledge required to design, execute, and interpret experiments that yield high-confidence, actionable data.
The selection of N-Acetyl (2-¹³C)glycine as a metabolic tracer is rooted in fundamental biochemistry. Glycine is a key node in cellular metabolism, not only as a proteinogenic amino acid but also as a central donor to one-carbon (1C) metabolism. The stable isotope label at the second carbon (C2) position allows for the precise tracking of this carbon atom as it flows through critical biosynthetic pathways. The N-acetylation of glycine is a strategic modification hypothesized to enhance cell permeability, potentially leading to more efficient intracellular delivery of the isotopic label.
The Scientific Foundation: Why N-Acetyl (2-¹³C)glycine?
The utility of N-Acetyl (2-¹³C)glycine hinges on two key cellular processes: the intracellular deacetylation of the tracer and the subsequent metabolism of the released [2-¹³C]glycine.
Enhanced Cellular Uptake and Intracellular Bioavailability
While amino acids are readily taken up by cells through specific transporters, the N-acetylation can offer an alternative or enhanced route of entry. Acetylation increases the lipophilicity of the molecule, which can facilitate its passage across the cell membrane. Once inside the cell, it is presumed that cytosolic acylases efficiently remove the acetyl group, releasing [2-¹³C]glycine into the cellular pool. This enzymatic deacetylation is a critical step for the tracer's bio-activation.
Tracing One-Carbon Metabolism via the Glycine Cleavage System
The true power of labeling glycine at the C2 position lies in its entry into the mitochondrial glycine cleavage system (GCS). The GCS is a multi-enzyme complex that catalyzes the degradation of glycine. In this process, the C1 carbon (carboxyl group) is lost as CO₂, while the C2 carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH₂-THF)[1][2]. This CH₂-THF is a central carrier of one-carbon units.
These ¹³C-labeled one-carbon units are then exported from the mitochondria and utilized in the cytoplasm for a host of critical biosynthetic processes, including:
Serine Synthesis: The conversion of another glycine molecule to serine.
Purine Synthesis: The de novo synthesis of adenine and guanine rings for DNA and RNA.
Thymidylate Synthesis: The formation of thymidine for DNA synthesis.
Methionine Cycle and Methylation Reactions: Regeneration of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.
By using N-Acetyl (2-¹³C)glycine, researchers can quantify the contribution of glycine to these fundamental pathways and, by extension, label the proteins that are synthesized using these newly formed building blocks.
Diagram 1: Metabolic Fate of N-Acetyl (2-¹³C)glycine
Caption: Intracellular processing and metabolic fate of N-Acetyl (2-¹³C)glycine.
Application I: Quantitative Analysis of Protein Synthesis and Turnover
A primary application of N-Acetyl (2-¹³C)glycine is in pulse-SILAC (pSILAC) experiments to measure the rates of protein synthesis and degradation. By introducing the labeled precursor for a defined period, one can specifically quantify the proteins that were synthesized during that window.
Experimental Rationale
In a typical pSILAC experiment, two populations of cells are cultured. One population is treated with a drug or stimulus, while the other serves as a control. Both populations are then pulsed with medium containing N-Acetyl (2-¹³C)glycine. Since glycine is a component of virtually all proteins, newly synthesized proteins will incorporate the ¹³C label. By comparing the abundance of labeled peptides between the treated and control samples using mass spectrometry, researchers can identify proteins whose synthesis rates are altered by the treatment.
Protocol: Pulse-SILAC with N-Acetyl (2-¹³C)glycine
1. Cell Culture and Adaptation:
Culture cells in standard DMEM/RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
Ensure cells are in the logarithmic growth phase and have a high viability (>95%).
2. Preparation of Labeling Medium:
Prepare DMEM or RPMI-1640 medium lacking glycine.
Supplement this medium with N-Acetyl (2-¹³C)glycine to a final concentration of 0.4 mM (this may require optimization depending on the cell line).
Add 10% dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).
3. Pulse Labeling:
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
Remove the standard medium and replace it with the prepared labeling medium.
Incubate the cells for a defined period (e.g., 2, 4, 8, or 24 hours). The length of the pulse will determine the population of proteins being analyzed (shorter pulses for rapidly turned-over proteins, longer pulses for a more global view).
4. Cell Lysis and Protein Extraction:
After the pulse, wash the cells twice with ice-cold PBS.
Lyse the cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
Quantify the protein concentration using a BCA assay.
5. Sample Preparation for Mass Spectrometry:
Combine equal amounts of protein from the control and treated samples.
Perform in-solution or in-gel tryptic digestion.
In-solution digestion:
Reduce disulfide bonds with dithiothreitol (DTT).
Alkylate cysteine residues with iodoacetamide (IAA).
Digest with trypsin overnight at 37°C.
Desalt the resulting peptides using C18 StageTips or equivalent.
6. LC-MS/MS Analysis:
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis:
Use software such as MaxQuant or Spectronaut to identify and quantify peptides.
Search for the variable modification corresponding to the mass shift of ¹³C on glycine-containing peptides.
Calculate the ratio of labeled ("heavy") to unlabeled ("light") peptides for each protein to determine the relative rate of synthesis.
Diagram 2: Pulse-SILAC Workflow
Caption: Workflow for quantitative proteomics using pulse-SILAC with N-Acetyl (2-¹³C)glycine.
Application II: Probing Metabolic Flux in Drug Development
Understanding how a drug candidate alters cellular metabolism is crucial for elucidating its mechanism of action and identifying potential off-target effects. N-Acetyl (2-¹³C)glycine is an excellent tool for this purpose, as it provides a window into the highly sensitive and often dysregulated one-carbon metabolism pathway.
Experimental Rationale
In cancer, for example, many cell types exhibit an increased reliance on one-carbon metabolism to support rapid proliferation and biosynthesis. A drug that targets this pathway would be expected to alter the incorporation of the ¹³C label from [2-¹³C]glycine into downstream metabolites and, consequently, into newly synthesized proteins. By tracing the isotopic enrichment in key proteins, researchers can gain insights into the drug's efficacy and metabolic impact.
Protocol: Metabolic Flux Analysis in Response to Drug Treatment
This protocol follows a similar structure to the pSILAC protocol but with a focus on quantifying the degree of ¹³C incorporation into specific proteins or pathways of interest.
Cell Culture and Drug Treatment:
Culture two populations of cells as described previously.
Treat one population with the drug candidate at a relevant concentration and for a specific duration. The other population receives a vehicle control.
Metabolic Labeling:
During the final hours of the drug treatment (e.g., the last 4-8 hours), replace the medium with the N-Acetyl (2-¹³C)glycine labeling medium for both populations.
Sample Preparation and Analysis:
Follow the same steps for cell lysis, protein extraction, digestion, and LC-MS/MS analysis as outlined in the pSILAC protocol.
Data Analysis for Flux Interpretation:
Instead of just calculating heavy/light ratios, the analysis focuses on the isotopic enrichment pattern.
Quantify the percentage of labeled glycine and serine in peptides from key proteins involved in pathways of interest.
A decrease in ¹³C incorporation in the drug-treated sample compared to the control would indicate that the drug is inhibiting a step upstream of or within the one-carbon metabolism pathway.
Expected Data and Interpretation
The data from such an experiment can be summarized in a table format, allowing for clear comparison between control and treated conditions.
Protein
Peptide Sequence
Glycine Count
Serine Count
% ¹³C Enrichment (Control)
% ¹³C Enrichment (Treated)
Fold Change
SHMT1
AGFDAIVGLR
2
0
45.2%
22.1%
0.49
MTHFD1
VGLPINGWPER
2
0
43.8%
21.5%
0.49
ATIC
SGYVFTPLK
1
1
38.5%
15.3%
0.40
This is a representative data table. Actual enrichment will vary based on experimental conditions.
In this example, a significant decrease in ¹³C enrichment in key enzymes of one-carbon metabolism (SHMT1, MTHFD1) and purine synthesis (ATIC) in the treated sample would strongly suggest that the drug is impacting the flux of one-carbon units from glycine.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of a control group in every experiment is fundamental. Furthermore, the analysis of multiple peptides per protein and the observation of consistent trends across proteins within the same pathway provide a high degree of confidence in the results. It is also recommended to perform a label-swap experiment, where the control group is labeled in one replicate and the treated group in another, to control for any potential artifacts of the labeling process itself.
Conclusion: A Versatile Tool for Modern Proteomics
N-Acetyl (2-¹³C)glycine is a sophisticated and powerful tracer for the in-depth analysis of proteome dynamics and metabolic flux. By understanding the underlying biochemistry of its metabolism, researchers can design robust experiments to answer critical questions in both fundamental biology and drug development. The ability to track the C2 carbon of glycine through the central hub of one-carbon metabolism provides a unique and quantitative view of how cells respond to various stimuli, making it an invaluable tool in the modern proteomics toolbox.
References
Lamers, Y., et al. (2007). The effect of a one-carbon-poor diet on the rate of glycine to serine and formate synthesis in healthy young men. The American Journal of Clinical Nutrition, 85(2), 433-440.
Ducker, G.S., & Rabinowitz, J.D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. Available from: [Link]
Welcome to the technical support hub for N-Acetyl-[2-13C]-glycine . Unlike the more common [1-13C] (carbonyl) isotopomer used in metabolic imaging for its long relaxation times, the [2-13C] (alpha-carbon) variant presents unique challenges. This position is directly bonded to two protons, creating a dominant dipolar relaxation pathway that drastically shortens
and complicates spectral analysis due to J-coupling ().
This guide addresses the three most common failure modes reported by researchers: Rapid Signal Loss in Hyperpolarization , Spectral Overlap in Metabolomics , and Kinetic Assay Inconsistencies .
Module 1: Hyperpolarization & Signal Stability (DNP)
Problem: "My hyperpolarized signal vanishes before I can acquire the image/spectrum."
Diagnosis:
You are likely experiencing Dipolar Relaxation Scavenging . In [2-13C]NAG, the
C nucleus at the alpha position is directly attached to two protons (). The dipole-dipole interaction between the C and these protons is the most efficient relaxation mechanism, causing the hyperpolarized state to decay to thermal equilibrium within seconds (typically s at 3T), compared to 30–60 s for carbonyl-labeled variants.
Troubleshooting Protocol:
Variable
Recommendation
Technical Rationale
Isotopomer Selection
Switch to [2,2-D2, 2-13C]NAG
Replacing protons with deuterium (H) removes the primary dipolar relaxation sink. The magnetogyric ratio of D is lower than H, extending significantly (often >20s).
Magnetic Field
Transfer at Low Field
relaxation for protonated carbons is often field-dependent. Ensure rapid transfer from the polarizer to the scanner.
Radical Scavenging
Add Ascorbate (Vitamin C)
Paramagnetic radicals (used for DNP) shorten during transfer. Scavenging them with ascorbate in the dissolution media can recover 10-15% of polarization.
FAQ: Can I use standard [2-13C]NAG for in vivo MRI?
Answer: Generally, no . The
is too short for the time required to dissolve, inject, and circulate the probe. Unless you are performing in vitro enzymatic assays directly inside the spectrometer bore, you must use the deuterated form (N-Acetyl-[2,2-d2, 2-13C]-glycine ) to preserve polarization.
Module 2: NMR Spectroscopy & Spectral Resolution
Problem: "I cannot distinguish the N-Acetylglycine peak from free Glycine."
Diagnosis:
The chemical shift difference between the alpha-carbon of N-Acetylglycine (~42.5 ppm) and free Glycine (~42.0 ppm) is small. In complex media (urine, plasma, cell lysate), these peaks often overlap or shift due to pH variations, making quantification impossible.
The Science of the Shift:
Free Glycine: The amine group (
) has a pKa . At neutral pH, it is protonated (), which deshields the alpha-carbon.
N-Acetylglycine: The amine is acetylated (amide bond). It does not protonate/deprotonate in the physiological range. Its shift is relatively stable.
Protocol: The pH Titration Lock
Standardize pH: Do not run samples "as is." Buffer all samples to pH 7.4 (phosphate buffer) or pH 10.0 .
The "Shift-Separation" Trick: At pH > 10, free glycine becomes the anionic form (
), causing a significant upfield shift, while N-acetylglycine remains largely unaffected. This maximizes peak separation.
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for resolving spectral overlap between substrate (NAG) and product (Glycine).
Module 3: Enzymatic Kinetics (Aminoacylase I)
Problem: "My kinetic curves for Aminoacylase I (ACY1) activity are non-linear or flat."
Context:
Researchers often use [2-13C]NAG to probe ACY1 activity (a marker for renal damage or xenobiotic metabolism). The reaction is:
Common Pitfalls:
Product Inhibition: ACY1 is sensitive to acetate accumulation. In a closed NMR tube, product buildup inhibits the reaction, causing a false plateau.
Metal Dependency: ACY1 is a Zinc-dependent metalloenzyme. Using buffers with EDTA (common in commercial lysis buffers) strips the Zn
, instantly killing activity.
Validation Protocol:
Buffer: 50 mM Tris-HCl, pH 7.5. NO EDTA.
Cofactor: Add 10
M ZnCl to the reaction mix to ensure maximal catalytic efficiency.
Substrate Concentration: Ensure [NAG]
. The for ACY1 is relatively high (~5-10 mM). Use 20-50 mM [2-13C]NAG to ensure zero-order kinetics for the initial rate measurement.
Metabolic Pathway Visualization:
Figure 2: The hydrolysis pathway of N-Acetylglycine by ACY1, highlighting the zinc dependency and feedback inhibition loop.
References
Olsen, J., & Giles, I. (2019). "How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine." AZoM.
Relevance: Establishes the standard Michaelis-Menten protocol for Aminoacylase I kinetics using NMR.
Chen, A. P., et al. (2021).[1] "Slowing T1 relaxation of hyperpolarized [2-13C]pyruvate with deuterium enrichment." Proc. Int. Soc. Magn. Res. Med.
Relevance: (Cited in context of general deuteration strategies). Validates the physical mechanism that deuteration of protonated carbon positions extends T1 relaxation times, a critical requirement for [2-13C]NAG experiments.
Yamato, M., et al. (2023). "Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI." MDPI.
Relevance: Provides comparative T1 relaxation data and imaging sequences relevant to hyperpolarized 13C probes.
Lindon, J. C., et al. (1999). "NMR Spectroscopy of Biofluids." Annual Reports on NMR Spectroscopy.
Relevance: The authoritative text on pH-dependent chemical shifts of amino acid metabolites in biological fluids. (Standard text, no direct URL provided).
Optimizing N-acetyl (2-13C) glycine concentration for cell labeling
Technical Support Center: Optimizing N-Acetyl (2-13C) Glycine for Cell Labeling Introduction: The Mechanistic Advantage Welcome to the technical guide for N-Acetyl-[2-13C]-Glycine (N-Ac-[2-13C]Gly) optimization. Unlike s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing N-Acetyl (2-13C) Glycine for Cell Labeling
Introduction: The Mechanistic Advantage
Welcome to the technical guide for N-Acetyl-[2-13C]-Glycine (N-Ac-[2-13C]Gly) optimization.
Unlike standard [13C]Glycine, which relies on GlyT1/GlyT2 transporters that are often saturated or downregulated in metabolic disease models, N-acetylglycine utilizes distinct transport mechanisms (primarily monocarboxylate transporters, MCTs) and relies on intracellular hydrolysis by Aminoacylase-1 (ACY1) to release the active tracer.
This reagent is a precision tool for two specific applications:
Bypassing Transport Bottlenecks: Delivering glycine carbon into cells with impaired glycine uptake.
Monitoring Deacetylation Kinetics: Directly probing ACY1 activity, a marker often silenced in renal and lung carcinomas.
The following guide synthesizes protocols for NMR and Mass Spectrometry (MS) readouts, ensuring you achieve sufficient isotopic enrichment without inducing osmotic stress or metabolic artifacts.
Part 1: Protocol Design & Concentration Optimization (FAQs)
Q1: What is the starting concentration range for N-Ac-[2-13C]Gly?
Recommendation: Perform a titration curve between 0.5 mM and 5.0 mM .
Low Range (0.5 – 1.0 mM): Use for tracer studies where you want to probe ACY1 kinetics without significantly expanding the intracellular glycine pool. This minimizes perturbation of downstream serine/one-carbon metabolism.
High Range (2.0 – 5.0 mM): Use for metabolic flux analysis (MFA) or protein labeling. High concentrations drive the equilibrium toward hydrolysis, saturating the intracellular glycine pool with the [2-13C] isotopomer.
Warning: Concentrations >10 mM can acidify culture media (if unbuffered) and competitively inhibit MCT transporters, potentially blocking lactate efflux and altering glycolysis.
Q2: How do I prepare the labeling media to avoid "metabolic noise"?
Standard DMEM/RPMI contains high levels of unlabeled glycine (0.4 mM) and serine (0.4 mM). To maximize the [2-13C] signal , you must reduce isotopic dilution.
Optimized Formulation Protocol:
Base Media: Use Glycine/Serine-free DMEM (dialyzed FBS is mandatory).
Reconstitution: Dissolve N-Ac-[2-13C]Gly in PBS (pH 7.4) to create a 100 mM stock. Filter sterilize (0.22 µm).
Titration Setup:
Experimental Goal
N-Ac-[2-13C]Gly Conc.
Unlabeled Glycine
Unlabeled Serine
Notes
ACY1 Kinetic Profiling
1.0 mM
0.1 mM
0.4 mM
Trace hydrolysis against background.
Glycine Flux Analysis
2.0 mM
0 mM
0.1 mM
Forces cell to use N-Ac-Gly source.
Protein Incorporation
5.0 mM
0 mM
0 mM
Maximizes incorporation; high stress.
Q3: What is the optimal incubation time?
Fast Kinetics (ACY1 Activity): 1 – 4 hours. N-acetyl hydrolysis is rapid; acetate signal appears within 60 minutes.
Steady State (Flux Analysis): 24 – 48 hours. Required for [2-13C] label to equilibrate into the Serine pool (via SHMT) and Glutathione (GSH).
Part 2: Visualizing the Metabolic Fate
Understanding the pathway is crucial for interpreting your NMR/MS spectra. The diagram below illustrates the transport, hydrolysis, and downstream scrambling of the [2-13C] label.
Caption: Pathway flow of N-Acetyl-[2-13C]Glycine. Note the critical ACY1 hydrolysis step required to release the active [2-13C]Glycine tracer.
Part 3: Troubleshooting Experimental Artifacts
Issue 1: "I see the N-acetyl peak, but no free Glycine or Serine enrichment."
Diagnosis:ACY1 Silencing or Saturation.
Cause: Many tumor lines (e.g., Small Cell Lung Cancer) epigenetically silence ACY1. Alternatively, high media concentrations (>10 mM) may saturate the enzyme.
Solution:
Verify Expression: Run a Western blot for ACY1.
Co-Factor Check: ACY1 is zinc-dependent. Ensure your media is not depleted of Zn2+ (common in prolonged chelated/dialyzed media use).
Pulse-Chase: Lower concentration to 0.5 mM to reduce substrate inhibition.
Issue 2: "My NMR spectra show broad, overlapping peaks."
Diagnosis:Viscosity & Paramagnetic Impurities.
Cause: High concentrations of N-acetylated compounds can alter sample viscosity. Cell lysates may contain paramagnetic ions (Fe, Cu) that broaden 13C signals.
Solution:
Add 1 mM EDTA to your NMR buffer to chelate metal ions.
Use a T2 relaxation filter (CPMG sequence) to suppress broad macromolecule signals if analyzing whole lysates.
Issue 3: "The label is scrambling into everything (Purines, Lipids)."
Diagnosis:Rapid One-Carbon Flux.
Context: [2-13C]Glycine is a major donor to the one-carbon folate pool via the Glycine Cleavage System (GCS).
Solution: This is a feature, not a bug. However, to isolate Glycine metabolism:
Shorten Incubation: Harvest at 2-4 hours.
Inhibit GCS: Use Cysteamine (use with caution, as it is toxic) to block GCS if you strictly want to measure Glycine -> GSH flux.
Non-destructive; detects positional isotopomers (e.g., Serine C2 vs C3).
High sensitivity; requires less starting material (10^5 cells vs 10^7 for NMR).
Protocol Tip for NMR:
When using [2-13C] labeling, the J-coupling between the 13C nucleus and attached protons splits the proton signal. In 1H-NMR, look for the 1JCH doublet (approx. 140 Hz splitting) flanking the central glycine peak. This "satellite" signal is your quantitative measure of enrichment.
References
Metabolic Tracing in Cell Culture
Title: A roadmap for interpreting 13C metabolite labeling patterns
Technical Support Center: N-Acetyl (2-13C) Glycine Signal Optimization
Executive Summary N-acetylglycine (Aceturic acid) is a polar, acidic metabolite ( ). When analyzing the stable isotope-labeled analog N-acetyl (2-13C) glycine , users often encounter low signal intensity due to three pri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-acetylglycine (Aceturic acid) is a polar, acidic metabolite (
). When analyzing the stable isotope-labeled analog N-acetyl (2-13C) glycine , users often encounter low signal intensity due to three primary factors: incorrect ionization polarity , chromatographic breakthrough (void volume elution) , or ion suppression from biological matrices.
This guide moves beyond generic advice, focusing on the specific physicochemical properties of the 2-13C labeled isotopologue to restore analytical sensitivity.
Part 1: The Diagnostic Workflow (Decision Tree)
Before altering parameters, determine if the issue is chemical (ionization/chromatography) or instrumental (transmission/detection).
Figure 1: Diagnostic logic flow for isolating the root cause of signal loss.
Part 2: Technical Troubleshooting Guide
Q1: I am running in Positive Mode ([M+H]+) but the signal is erratic and low. Why?
A: You are fighting the molecule’s chemistry. Switch to Negative Mode.
The Science: N-acetylglycine is a carboxylic acid with a
of approximately 3.67. In Positive ESI mode, you are forcing a proton onto a molecule that energetically prefers to lose one. While [M+H]+ (m/z 119 for the 2-13C label) is theoretically possible, it is unstable and prone to high background noise from solvent clusters.
The Fix: Switch to Negative Electrospray Ionization (ESI-) .
Target Ion: [M-H]-
Mechanism: Deprotonation of the carboxylic acid group.
Sensitivity Gain: Typically 10–50x higher signal-to-noise ratio (S/N) compared to positive mode for this analyte.
Q2: What are the correct MRM transitions for the (2-13C) labeled standard?
A: You must account for the mass shift in both the precursor and the specific fragment.
If you use the transitions for unlabeled N-acetylglycine, you will see zero signal because the quadrupole filters will reject the heavy isotope.
Quantitative Data Table: MRM Transitions
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Loss/Fragment
Collision Energy (Approx)
N-Acetylglycine (Unlabeled)
116.0 (m/z)
72.0 (m/z)
Loss of CO₂ (44 Da)
10–15 eV
N-Acetyl (2-13C) Glycine
117.0 (m/z)
73.0 (m/z)
Loss of unlabeled CO₂
10–15 eV
Alternative Transition
117.0 (m/z)
75.0 (m/z)
Glycine-2-13C anion
15–20 eV
Crucial Detail: The 2-13C label is on the alpha carbon. The decarboxylation (loss of CO₂) removes the carboxyl carbon (C1). Therefore, the fragment ion retains the 13C label , shifting the fragment mass from 72 to 73.
Q3: My standard works in neat solvent, but disappears in urine/plasma samples. What is happening?
A: The analyte is eluting in the "Void Volume" and suffering from severe ion suppression.
The Science: N-acetylglycine is highly polar (logP ≈ -0.8). On a standard C18 column, it does not interact with the hydrophobic stationary phase. It elutes immediately with the solvent front (dead time,
). This is the zone where salts, proteins, and other unretained matrix components elute, causing "ion suppression" (robbing charge from your analyte).
The Fix: You must increase retention to move the peak away from the suppression zone.
Option A (Recommended): Use HILIC (Hydrophilic Interaction Liquid Chromatography) .
Column: Amide or Zwitterionic HILIC.
Mobile Phase: High Acetonitrile (80-90%) start.
Option B (Reverse Phase): Use a specialized "High Strength Silica" (HSS T3) or Polar-Embedded C18 column designed to retain polar acids.
Mobile Phase: Must be 100% aqueous at the start (0% Organic) to force retention.
Q4: How do I confirm if Matrix Effects are the culprit?
A: Perform a "Post-Column Infusion" experiment.
This is the gold-standard validation step. Do not rely on guessing.
Protocol:
Setup: Place a tee-junction between the LC column outlet and the MS source.
Infusion: Syringe-infuse the N-acetyl (2-13C) glycine standard at a constant rate (e.g., 10 µL/min) to generate a steady background signal baseline.
Injection: Inject a "blank" matrix sample (extracted plasma/urine) via the LC.
Analysis: Watch the baseline of the infused standard.
Result: If you see a sharp dip or drop in the baseline at the specific retention time where your analyte usually elutes, you have proven ion suppression.
Part 3: Visualizing the Retention Problem
The following diagram illustrates why C18 columns often fail for this specific analyte and how HILIC resolves the signal loss.
Figure 2: Comparison of retention mechanisms. C18 leads to co-elution with salts (signal death), while HILIC retains the polar analyte, separating it from suppressors.
References
HMDB (Human Metabolome Database). Metabocard for N-Acetylglycine (HMDB0000532). Available at: [Link]
Cited for: pKa values and physiological properties.
PubChem. N-Acetylglycine (Compound CID 10972).[1] National Library of Medicine. Available at: [Link]
Cited for: Chemical structure and physicochemical data.[1][2]
Cited for: Methodology regarding retention of polar metabolites like acetyl
Agilent Technologies. Strategies for the Analysis of Polar Compounds. Available at: [Link]
Cited for: Comparison of C18 vs HILIC for polar acids.
Technical Support Center: Troubleshooting Background Noise in N-Acetylglycine (2-13C) Experiments
Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Signal Fidelity & Noise Suppression in Stable Isotope Tracing Introduction: The Signal-to-Noise Imperative Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Dr. Aris Thorne, Senior Application Scientist
Ticket Topic: Signal Fidelity & Noise Suppression in Stable Isotope Tracing
Introduction: The Signal-to-Noise Imperative
Welcome to the technical support hub. You are likely here because your N-Acetylglycine (2-13C) spectra or chromatograms are showing artifacts that compromise your metabolic flux analysis (MFA) or hyperpolarized imaging data.
In 2-13C labeling experiments, "background noise" is rarely just random electronic fluctuation. It is often a complex superposition of natural abundance 13C , isobaric chemical impurities , or matrix suppression effects . When using N-Acetylglycine (2-13C) as a probe—whether for monitoring glycine conjugation in the liver or as a hyperpolarized MRI contrast agent—distinguishing the labeled tracer from the biological background is the critical failure point.
This guide moves beyond basic operation to address the causality of noise and provides self-validating protocols to eliminate it.
Part 1: Diagnostic Triage – Identifying the Noise Source
Before modifying your acquisition parameters, you must categorize the noise. Use this Q&A matrix to isolate the issue.
Q1: Is the "noise" actually Natural Abundance (NA)?
Symptoms: In Mass Spectrometry (MS), you see unexpected M+1 or M+2 peaks in your unlabeled control samples. In NMR, you see small doublets flanking your singlet peaks.
Technical Insight: Biological matrices contain ~1.1% 13C naturally. In a molecule like N-Acetylglycine (C4H7NO3), the probability of a natural 13C occurring at any position is significant.
Diagnosis: Run a "Blank Matrix" (no tracer) and a "Neat Tracer" standard.
The Fix: You must apply an Isotope Correction Algorithm (e.g., IsoCorrectoR or AccuCor2) to mathematically subtract the natural abundance contribution from your labeled dataset [1, 2].
Q2: Are you seeing "Ghost" signals in Hyperpolarized 13C MRI?
Symptoms: Artifacts appearing in the phase-encode direction or signals persisting after the metabolic conversion should have decayed.
Technical Insight: This is often due to large flip angle excitations depleting the hyperpolarized magnetization too quickly, or B1 field inhomogeneity. In EPI (Echo Planar Imaging) sequences, Nyquist ghosting can mimic metabolic signals.
The Fix: Switch to a variable flip angle (VFA) scheme to preserve magnetization and verify B0 shimming to reduce EPI geometric distortions [3].
Q3: Is it Chemical Impurity?
Symptoms: Sharp, consistent peaks in NMR that do not scale with the tracer concentration.
Technical Insight: Common synthesis byproducts of N-Acetylglycine include free Glycine and Acetic Acid . If your 2-13C label is high-purity, these impurities will appear as unlabeled (singlets in 1H, invisible in 13C without NOE) or labeled impurities if the starting materials were impure.
The Fix: Perform a spike-in experiment with authentic standards of Glycine and Acetate to confirm chemical shift identity.
Context: In aqueous biological samples, the water signal (110 M protons) dwarfs the millimolar tracer signal.
Protocol: Excitation Sculpting or Presaturation?
Presaturation: Effective but can transfer saturation to exchangeable protons (amide protons in N-Acetylglycine). Not recommended if observing the amide region.
Excitation Sculpting (W5/WATERGATE): Superior for preserving the baseline near the water peak.
Self-Validating Check:
Measure the Signal-to-Noise Ratio (SNR) of the N-Acetylglycine methyl protons (approx. 2.0 ppm) with and without suppression. If the signal intensity drops by >10% with suppression, your suppression bandwidth is too wide.
Issue: 13C-13C Coupling "Noise" in Metabolic Flux
Context: If N-Acetylglycine (2-13C) is metabolized into downstream products (e.g., Glycine-2-13C + Acetate), and these pools re-enter the TCA cycle, you may see complex multiplets.
Technical Insight: This is not noise; it is isotopomer information . However, if you are only looking for total 13C enrichment, these multiplets reduce peak height.
Solution: Use 1H-decoupled 13C NMR (inverse gated decoupling) to collapse multiplets into singlets for quantitative integration. Ensure the relaxation delay (d1) is > 5x T1 (approx 20-30s for carbonyls) to avoid saturation effects.
Part 3: Mass Spectrometry Troubleshooting
Issue: Isobaric Interference & Matrix Effects
Context: In LC-MS, co-eluting compounds with the same m/z as N-Acetylglycine (MW 117.1 -> 118.1 for 2-13C) can falsely elevate the M+1 reading.
Technical Insight: N-Acetylglycine is small and polar. It elutes early in Reverse Phase (RP) chromatography, often in the "suppression zone" where salts and unretained matrix components elute.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving extraction efficiency of N-acetyl (2-13C) glycine-labeled metabolites
Document ID: TS-MET-13C-GLY-01
Last Updated: 2025-05-15[1]
Executive Summary
N-acetylglycine (N-AG) is an acidic (pKa ~3.67), polar metabolite often associated with Phase II detoxification (glycine conjugation) and amino acid metabolism. When using N-acetyl (2-13C) glycine as a tracer, extraction efficiency is critical not just for detection, but for preserving the isotopic enrichment ratio (M+1/M+0) against the background of endogenous unlabeled metabolites.
This guide addresses the three most common failure points in N-AG extraction: insufficient protein precipitation , pH-dependent solubility issues , and ion suppression (matrix effects) in LC-MS analysis.[1]
Module 1: Core Extraction Chemistry
Understanding the "Why" behind the protocol.
Q1: Why is my recovery low when using 100% Acetonitrile (ACN)?
A: Pure acetonitrile is often too non-polar to effectively solubilize polar, acidic metabolites like N-acetylglycine. While ACN is excellent for precipitating proteins, it can cause polar metabolites to co-precipitate with the protein pellet, leading to significant sample loss.
The Fix: Use a Methanol (MeOH):Water or ACN:Water system.
Mechanism: The water content ensures the polar N-AG remains in the supernatant, while the high organic content precipitates the proteins. Methanol is generally preferred over ACN for polar metabolite recovery in plasma/serum [1][2].
Q2: How does pH affect extraction efficiency for N-acetylglycine?
A: N-acetylglycine has a pKa of approximately 3.67 [3].[4] At physiological pH (7.4), it exists almost entirely as the anionic conjugate base (N-acetylglycinate).
Issue: In its ionized form, it binds more readily to positively charged domains on proteins, making extraction difficult.
Solution:Acidification. Adding 0.1% to 0.5% Formic Acid (FA) to the extraction solvent lowers the pH below the pKa, protonating the molecule (neutral form). This disrupts protein binding and improves partitioning into the organic supernatant [4].
Data Summary: Solvent System Comparison
Solvent System
Recovery Efficiency
Matrix Removal
Suitability for N-AG
100% Acetonitrile
Low (<60%)
High
Poor (Co-precipitation risk)
100% Methanol
Moderate (70-80%)
Moderate
Fair
80:20 MeOH:H2O
High (>90%)
Moderate
Good (Standard polarity match)
ACN:MeOH:FA (75:20:0.2)
Optimal (>95%)
High
Excellent (Acidified + Polarity optimized)
Module 2: Optimized Extraction Protocol
A self-validating workflow designed for Plasma/Serum or Cell Lysates.[1]
Lysis/Homogenization: Vortex vigorously for 30 sec. For tissues, use a bead beater (2 cycles, 30 sec).
Incubation: Store at -20°C for 20 minutes .
Why: Enhances protein precipitation and metabolite release.
Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
Supernatant Transfer: Transfer supernatant to a fresh vial.
Critical: Do not disturb the pellet.
Concentration (Optional): Evaporate to dryness under Nitrogen (N2) at 30°C. Reconstitute in 100 µL of 0.1% Formic Acid in Water.
Module 3: Visualization of Workflows
Diagram 1: The Optimized Extraction Pathway
This flowchart illustrates the critical decision points (Quenching, Acidification) that preserve the 13C label integrity.
Caption: Workflow emphasizing acidification (FA) to protonate N-acetylglycine (pKa 3.67) for optimal recovery.
Module 4: Troubleshooting & FAQs
Q3: I see the 13C signal, but the peak area varies wildly between replicates. Why?
A: This is likely due to Matrix Effects (Ion Suppression) .
Phospholipids (glycerophosphocholines) elute late in Reverse Phase (C18) chromatography and can suppress ionization of co-eluting analytes in subsequent injections.
Diagnosis: Monitor the Internal Standard (ISTD). If the ISTD area fluctuates >15% between runs, matrix effects are present.
Solution:
Phospholipid Removal Plates: Pass the supernatant through a specialized PLD (Phospholipid Depletion) plate (e.g., Ostro, Phree) instead of simple centrifugation [5].
Chromatography: Ensure a wash step (95% Organic) is included at the end of every LC gradient to clear lipids.
Q4: My M+1 (13C) enrichment is lower than expected. Is the label unstable?
A: N-acetylglycine is chemically stable, but enzymatic hydrolysis (deacetylation) back to Glycine is a risk if the sample is not kept cold.
Check: If you see a high increase in labeled Glycine but low N-acetylglycine, your quenching was insufficient.
Fix: Ensure all steps prior to solvent addition are performed on ice. Do not allow samples to thaw without solvent present.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common N-acetylglycine extraction and analysis failures.
References
Lepoittevin, M., et al. (2023).[5][6] "Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics." Cellular & Molecular Biology Letters.[5] Available at: [Link]
Vuckovic, D. (2018). "Current trends and challenges in sample preparation for global metabolomics of biological fluids." Analytical and Bioanalytical Chemistry. (Contextual grounding on MeOH vs ACN efficiency).
PubChem. "N-Acetylglycine (Compound) - pKa and Chemical Properties." National Library of Medicine. Available at: [Link]
Krautbauer, S., et al. (2016). "Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma." Journal of Chromatography B. (Validates acidification for acidic acyl-metabolites). Available at: [Link]
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Available at: [Link]
Dealing with incomplete labeling with GLYCINE, N-ACETYL (2-13C)
Ticket ID: NAG-13C-TRBL Status: Open Subject: Troubleshooting Incomplete Labeling & Isotopic Dilution Executive Summary & Diagnostic Workflow Welcome to the Advanced Applications Support Center. You are likely experienci...
Welcome to the Advanced Applications Support Center.
You are likely experiencing lower-than-expected isotopic enrichment (fractional labeling) when using Glycine, N-Acetyl (2-13C) . Unlike free amino acids, this tracer acts as a "metabolic prodrug." It requires intracellular enzymatic hydrolysis to release the active tracer.
Incomplete labeling with this specific isotopologue usually stems from one of three failure points:
The Entry Bottleneck: Insufficient Aminoacylase-1 (ACY-1) activity.
The Metabolic Drain: Rapid scrambling into the Serine pool via SHMT.
The Dilution Factor: Competition from endogenous glycine synthesis (glucose-derived).
Diagnostic Decision Tree
Use this workflow to identify the root cause of your incomplete labeling.
Figure 1: Step-by-step diagnostic logic for isolating the cause of low isotopic enrichment.
Technical Deep Dive: The Mechanisms of Failure
Issue A: The Deacetylation Bottleneck (ACY-1)
N-Acetylglycine is not incorporated directly into proteins. It must first be deacetylated by the cytosolic enzyme Aminoacylase-1 (ACY-1) to release [2-13C]Glycine and Acetate.
The Problem: ACY-1 expression is highly variable. It is abundant in kidney and brain tissue but often downregulated or absent in certain tumor cell lines (e.g., Small Cell Lung Cancer, Renal Cell Carcinoma) [1].
The Symptom: High concentrations of N-Acetylglycine (2-13C) in the cytosol (detectable by NMR/MS) but near-zero labeling of intracellular proteins or downstream metabolites.
Verification: If you see the parent compound (N-Ac-Gly) accumulating but no free [2-13C]Glycine, your cell line lacks the necessary hydrolase.
Issue B: The SHMT Scrambling Trap
Glycine metabolism is inextricably linked to Serine via Serine Hydroxymethyltransferase (SHMT) .[1][2] This is the most common cause of "dilution" or "scrambling" when using C2-labeled glycine.
Mechanism:
Direct Conversion: [2-13C]Glycine + 5,10-Methylene-THF
[2-13C]Serine.
One-Carbon Recycling (The GCS Loop): The Glycine Cleavage System (GCS) breaks down [2-13C]Glycine, releasing the labeled C2 atom as
C-Methylene-THF reacts with another [2-13C]Glycine.
Result: You generate [2,3-13C]Serine (M+2). This pulls the label out of the pure Glycine pool, effectively diluting the specific signal you are trying to trace [2].
Figure 2: The metabolic fate of N-Acetylglycine (2-13C).[3] Note the bifurcation at Glycine: it can enter protein synthesis, be cleaved by GCS, or convert to Serine.
Optimization Protocols
Protocol A: Calculating True Enrichment (MIDA)
Do not rely on simple peak height. You must calculate the Mass Isotopomer Distribution (MID) to account for natural abundance and incomplete labeling.
Formula:
: Intensity of the isotopomer with labeled carbons.
: Total number of labelable carbons (for Glycine, n=2, but since we only label C2, we track the specific mass shift).
Step-by-Step:
Extract Ion Chromatograms (EIC): For Glycine (derivatized, e.g., TBDMS).
Correct for Natural Abundance: Use a matrix-based correction algorithm (e.g., IsoCor or manually subtract theoretical natural abundance) [3].
Assess Efficiency: If Enrichment < 50% after 24h, check Protocol B .
Protocol B: Media Formulation for Maximum Labeling
Standard DMEM/RPMI contains high levels of unlabeled Glycine (approx. 0.4 mM) and Serine (0.4 mM). This acts as a massive dilution reservoir.
Component
Standard Media
Required for Labeling
Reason
FBS
Standard FBS
Dialyzed FBS
Standard FBS contains free amino acids that dilute the label.
Glycine
0.4 mM (unlabeled)
0 mM
Force cells to use the N-Acetyl-Glycine tracer.
Serine
0.4 mM
0 mM (titrated)
Removing Serine forces SHMT to synthesize it from your labeled Glycine, driving uptake.
Tracer
N/A
1.0 - 2.0 mM
Excess concentration drives passive uptake and ACY-1 saturation.
Frequently Asked Questions (FAQ)
Q1: Why use N-Acetylglycine (2-13C) instead of free Glycine (2-13C)?A: N-Acetylglycine is often used because it has different transport kinetics. It can bypass saturated Glycine transporters (GLYT1/2) or serve as a slow-release reservoir. However, if your cells lack ACY-1, it is useless. Recommendation: If N-Ac-Gly fails, switch to free Glycine (2-13C) immediately.
Q2: I see labeling in Serine but not in Glycine. How is this possible?A: This is a classic "chasing" effect. Your intracellular Glycine pool might be turning over extremely fast, converting instantly to Serine via SHMT. The "standing pool" of Glycine is low, but the flux through it is high. This is common in rapidly proliferating cancer cells [4].
Q3: Can I inhibit SHMT to prevent scrambling?A: Yes, but proceed with caution. SHMT inhibitors (like SHIN1) will block the conversion of Glycine to Serine. While this preserves the Glycine label, it fundamentally alters the cell's one-carbon metabolism and proliferation rate, potentially confounding your biological phenotype [5].
Q4: My M+1 peak is split. What does this mean?A: In high-resolution NMR, this indicates J-coupling, likely from the tracer being incorporated into a molecule adjacent to another 13C (perhaps from glucose). In Mass Spec, ensure your resolution separates the 13C peak from naturally occurring isotopes of Nitrogen or Oxygen if using low-res instruments.
References
Aminoacylase-1 Expression Patterns
Title: Aminoacylase 1 (ACY1) is a potential biomarker for long-term outcome after kidney transplantation.[4]
Protocol modifications for optimizing GLYCINE, N-ACETYL (2-13C) studies
Executive Summary The utilization of Glycine, N-Acetyl (2-13C) (NAG) serves as a critical probe for monitoring aminoacylase 1 (ACY-1) activity and downstream glycine metabolism. Unlike [1-13C] variants which track carbon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The utilization of Glycine, N-Acetyl (2-13C) (NAG) serves as a critical probe for monitoring aminoacylase 1 (ACY-1) activity and downstream glycine metabolism. Unlike [1-13C] variants which track carbonyl fate, the [2-13C] isotopomer labels the
-carbon backbone. This specificity allows for the direct observation of the glycine skeleton's incorporation into serine (via SHMT), glutathione, and purines.
However, the [2-13C] labeling position introduces unique challenges: short
relaxation times due to direct proton attachment and scalar coupling () complexities. This guide provides optimized protocols to mitigate these physical limitations and maximize signal fidelity.
Part 1: Experimental Design & Sample Preparation
The Stability & pH Conundrum
The chemical shift (
) of the -carbon in glycine derivatives is highly sensitive to pH. Inaccurate buffering leads to peak wandering, making it impossible to distinguish the substrate (NAG) from the product (Glycine) in complex mixtures.
Critical Parameter: The chemical shift difference (
) between N-Acetylglycine (-C) and Glycine (-C) is narrow (~1.3 ppm).
Recommendation: Buffer all in vitro samples to pH 7.4 ± 0.05 using 100 mM phosphate buffer. Avoid Tris if possible, as its temperature coefficient can cause shift drifts during variable-temperature experiments.
Optimizing for Hyperpolarization (DNP)
If you are using Dissolution Dynamic Nuclear Polarization (d-DNP), the [2-13C] label is suboptimal due to rapid relaxation caused by the two attached protons (
).
The Problem: Dipole-dipole interaction with attached protons drives rapid
decay (s at 3T).
The Solution (Protocol Modification): If experimental design permits, switch to the deuterated isotopologue: [2-13C, 2,2-D2]N-Acetylglycine .
Mechanism: Deuteration removes the primary dipolar relaxation pathway.
Result: Extends
from ~3s to >25s, enabling sufficient time for injection and metabolic imaging.
Part 2: Acquisition Protocols (MRS & NMR)
Pulse Sequence Selection Strategy
The choice of pulse sequence dictates the quality of your data. Do not use standard proton sequences for [2-13C] without modification.
Table 1: Optimized Pulse Sequences for [2-13C]NAG
Experiment Type
Recommended Sequence
Rationale
Critical Parameter
In Vitro (Quant)
Inverse Gated Decoupling
Suppresses NOE to ensure peak integrals are quantitative.
Relax. Delay () 5
In Vitro (Sens)
Power-Gated Decoupling
Retains NOE enhancement (up to 3x signal boost) for low-conc metabolites.
Continuous low-power 1H irradiation
In Vivo (HP)
Spectral-Spatial EPI
Fast acquisition to beat decay; resolves NAG vs. Glycine.
Flip Angle: Variable (10° 90°)
Metabolic Flux
1H-[13C] HSQC
Indirect detection is 30x more sensitive than direct 13C detect.
Optimized for Hz
Decoupling is Non-Negotiable
For direct
C detection, the -carbon appears as a triplet ( Hz) without decoupling. This splits your signal intensity into three peaks, burying it in noise.
Protocol: Apply WALTZ-16 or GARP decoupling on the proton channel during acquisition.
Safety Check: For in vivo studies, ensure SAR (Specific Absorption Rate) limits are calculated, as continuous decoupling deposits significant RF energy.
Part 3: Data Analysis & Pathway Visualization
Chemical Shift Fingerprinting
Distinguishing the substrate from the product requires precise chemical shift referencing.
N-Acetylglycine (2-13C):
43.7 ppm
Glycine (2-13C):
42.4 ppm
Interference Warning: Be aware of the Serine
-carbon signal ( 61 ppm) if tracking downstream flux via Serine Hydroxymethyltransferase (SHMT).
Metabolic Pathway Diagram
The following diagram illustrates the flow of the [2-13C] label through the ACY-1 and SHMT pathways.
Figure 1: Metabolic fate of the [2-13C] label. ACY-1 cleavage releases free glycine, which can then flux into Serine or Glutathione synthesis.
Part 4: Troubleshooting & FAQs
Q1: My signal-to-noise ratio (SNR) is extremely low in in vivo experiments. Why?
Diagnosis: You are likely suffering from rapid
relaxation due to the attached protons on the 2-carbon.
Corrective Action:
Switch Probes: If possible, use the deuterated form ([2-13C, 2,2-D2]NAG).
Fast Imaging: Use a "fly-back" Echo Planar Imaging (EPI) sequence to acquire data within the first 30 seconds post-injection.
Polarization Level: Verify your DNP polarization is >20%. The 2-position polarizes slower than the 1-position; ensure your microwave irradiation time in the polarizer is sufficient (typically >45 mins).
Q2: I see a triplet splitting pattern on my peaks.
Diagnosis: Proton decoupling is inactive or insufficient.
Corrective Action:
Check Hardware: Ensure the proton coil is tuned/matched and connected to the decoupling channel.
Adjust Power: Increase the decoupling power (within safety limits).
Sequence Check: Verify that the pulse sequence has dec_on (or equivalent parameter) set to TRUE during the acquisition period (aq).
Q3: The NAG and Glycine peaks are merging.
Diagnosis: Poor shimming or pH drift.
Corrective Action:
Shimming: Perform 2nd order shimming. The linewidth must be <0.1 ppm (~10-15 Hz at 3T) to resolve the 1.3 ppm difference.
pH Control: Check the pH of the final solution. A drop in pH (acidification) moves the Glycine peak downfield, closer to the NAG peak.
Q4: Can I use this probe to measure Glutathione synthesis?
Answer: Yes, but with caveats.
The [2-13C]Glycine moiety is incorporated into Glutathione (GSH). You will see a new peak for the Glycine residue within GSH.
GSH-Glycine Shift: The chemical shift of the glycine
-carbon in GSH is distinct from free glycine.
Validation: Spike your sample with authentic unlabeled GSH to confirm the chemical shift assignment.
References
Hyperpolarized 13C MRI Protocols
Wang, Z. J., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology.[1] Link
N-Acetylglycine Metabolism & ACY-1
Sass, J. O., et al. (2006). Aminoacylase 1 deficiency: a novel metabolic disorder. Neuropediatrics. Link
NMR Chemical Shift References
Biological Magnetic Resonance Data Bank (BMRB). Entry for N-Acetylglycine.[2][3][4] Link
Deuteration Strategies for T1 Extension
Hirano, M., et al. (2021).[5] Evaluation of enzymatic and magnetic properties of γ-glutamyl-[1-13C]glycine and its deuteration. RSC Advances. Link
Technical Comparison: N-Acetyl Glycine (2-13C) in Metabolic Tracing and Enzymatic Assays
Executive Summary GLYCINE, N-ACETYL (2-13C) represents a specialized isotopic probe that bridges the gap between enzymatic activity monitoring and downstream biosynthetic flux analysis. Unlike its carbonyl-labeled counte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
GLYCINE, N-ACETYL (2-13C) represents a specialized isotopic probe that bridges the gap between enzymatic activity monitoring and downstream biosynthetic flux analysis. Unlike its carbonyl-labeled counterpart (1-13C), which is the standard for hyperpolarized MRI due to long relaxation times (
), the 2-13C (alpha-carbon) variant is engineered for metabolic retention .
This guide compares N-Acetyl Glycine (2-13C) against standard glycine isotopes, establishing its superiority in tracking carbon skeletons through the Glycine Cleavage System (GCS) and Aminoacylase 1 (ACY1) mediated pathways.
Part 1: Physicochemical & Magnetic Properties
The choice between C1 (carbonyl) and C2 (alpha) labeling dictates the experimental modality (MRI vs. High-Res NMR/MS).
Table 1: Isotope Specification and Magnetic Behavior
Feature
N-Acetyl Glycine (2-13C)
N-Acetyl Glycine (1-13C)
Free Glycine (2-13C)
Label Position
-Carbon ()
Carbonyl Carbon ()
-Carbon ()
Primary Utility
Biosynthetic Flux (MFA) , ACY1 Kinetics
Hyperpolarized MRI , pH Sensing
Standard Metabolic Tracing
NMR Chemical Shift
~42-44 ppm (Aliphatic region)
~173-176 ppm (Carbonyl region)
~42 ppm
Relaxation
Short (< 2s) (Fast dipole-dipole relaxation via attached protons)
Long (10-30s) (Ideal for hyperpolarization)
Short (< 2s)
Metabolic Fate
Retained in Serine/Purines via GCS
Lost as via GCS
Retained, but different uptake kinetics
J-Coupling
Coupled to and (if labeled)
No direct proton coupling (Singlet)
Coupled to
Technical Insight: Researchers often default to 1-13C for "signal brightness" in MRI. However, for Mass Spectrometry (GC-MS/LC-MS) or High-Resolution NMR studies of anabolic pathways, 2-13C is superior . The C1 label is frequently decarboxylated and exhaled as
during the glycine cleavage reaction, erasing the metabolic trace. The C2 label is transferred to Tetrahydrofolate (THF) to form , entering the one-carbon folate pool.
Part 2: Metabolic Specificity & Mechanism
The utility of N-Acetyl Glycine (2-13C) relies on a two-step metabolic activation: Transport and Deacetylation .
The "Prodrug" Mechanism (ACY1 Targeting)
Free glycine uptake is regulated by GlyT1/GlyT2 transporters. N-Acetyl Glycine enters cells via organic anion transporters (OATs) or passive diffusion (due to varying lipophilicity) and is an exclusive substrate for Aminoacylase 1 (ACY1) .
Reaction: N-Acetyl Glycine (2-13C) +
Application: This allows researchers to measure intracellular ACY1 activity specifically. If free Glycine (2-13C) were used, it would bypass this step.
The Glycine Cleavage System (GCS) Checkpoint
Once deacetylated, the Glycine (2-13C) faces a critical branch point.
Scenario A (1-13C Label): GCS decarboxylates the glycine. Label is lost.
Scenario B (2-13C Label): GCS transfers the alpha-carbon to THF. The label persists in the folate pool and is incorporated into Serine , Purines , and Thymidylate .
Diagram 1: Differential Metabolic Fate of Glycine Isotopes
This diagram visualizes why 2-13C is the correct choice for tracking biosynthesis.
Caption: The 2-13C label (green path) is conserved through the Glycine Cleavage System, unlike the C1 label which is lost as CO2.
Part 3: Experimental Protocol (Self-Validating System)
This workflow describes how to use N-Acetyl Glycine (2-13C) to measure ACY1 kinetics and downstream flux using 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR.
Objective
Quantify ACY1-mediated hydrolysis and subsequent glycine-to-serine conversion.
Materials
Substrate: GLYCINE, N-ACETYL (2-13C) (99 atom % 13C).
Matrix: Cell lysate (kidney/liver origin preferred) or purified ACY1.
Buffer: 50 mM Phosphate Buffer (pH 7.4) in
.
Internal Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.
Step-by-Step Methodology
Baseline Acquisition (T=0):
Dissolve 5 mM N-Acetyl Glycine (2-13C) in buffer.
Acquire a 1D
NMR spectrum.
Validation Check: Confirm a single singlet/multiplet at ~43.6 ppm (N-acetyl alpha carbon). Ensure no peak exists at 42.4 ppm (Free Glycine alpha carbon).
Enzymatic Initiation:
Add cell lysate/enzyme to the NMR tube. Keep temperature at 37°C.
Critical Control: Run a parallel tube with specific ACY1 inhibitor (e.g., N-acetyl-D-methionine) to prove specificity.
Kinetic Monitoring (Time-Course):
Acquire spectra every 5 minutes for 60 minutes.
Observation: You will see the depletion of the peak at 43.6 ppm and the emergence of a new peak at 42.4 ppm (Free Glycine 2-13C).
Note: The acetate byproduct (methyl group) will appear at ~24 ppm (natural abundance 13C unless substrate was dual-labeled).
Downstream Flux (Cell Culture Extension):
Incubate live cells with 2 mM N-Acetyl Glycine (2-13C) for 24 hours.
Target Signal: Look for Serine (3-13C) . The appearance of label at the serine beta-carbon confirms the C2 unit was processed by GCS and SHMT (Serine Hydroxymethyltransferase).
Part 4: Comparative Advantage Summary
Requirement
Use N-Acetyl Glycine (2-13C)
Use Alternative
Hyperpolarized MRI
NO. Fast relaxation kills signal.
Use N-Acetyl Glycine (1-13C) .
GCS/Folate Tracing
YES. Label is conserved in folate pool.
Free Glycine (2-13C) is also viable, but N-Acetyl form tests uptake/deacetylation capacity.
ACY1 Deficiency Test
YES. Accumulation of substrate indicates deficiency.
Mass Spec of urine (natural abundance) is clinical standard; 13C is for research.
Double Labeling
YES. Use with 15N labeling to measure C-N bond breakage.
N/A
Why "2-13C" specifically?
In drug development, particularly for metabolic modulators, distinguishing between uptake (transporter activity) and utilization (enzymatic breakdown) is vital.
Using Free Glycine (2-13C) only tests uptake and metabolism.
Using N-Acetyl Glycine (2-13C) tests Uptake
Deacetylation (ACY1) Metabolism .
If flux is seen with Free Glycine but not N-Acetyl Glycine, the bottleneck is ACY1 , identifying a specific drug target or metabolic defect.
References
Metabolic Flux Analysis Standards
Antoniewicz, M. R. (2015).[2] Methods for 13C-metabolic flux analysis. Current Opinion in Biotechnology .
NMR Relaxation Properties
Mishkovsky, M., et al. (2010).
Aminoacylase 1 (ACY1)
Van Coster, R., et al. (2005). Aminoacylase I deficiency: a novel metabolic disorder. New England Journal of Medicine.
Glycine Cleavage System Tracing
Kikuchi, G., et al. (2008). The Glycine Cleavage System: Structure, Function, and Physiological Significance. Proceedings of the Japan Academy.
Isotope Derivatization for MS
Corr, L. T., et al. (2007). Optimisation of derivatisation procedures for the determination of δ13C values of amino acids.
Technical Guide: Advantages of GLYCINE, N-ACETYL (2-13C) in Metabolic Flux Analysis
This guide provides an in-depth technical analysis of GLYCINE, N-ACETYL (2-13C) as a specialized metabolic tracer. It is designed for researchers investigating amino acid turnover, one-carbon metabolism, and enzymatic ki...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of GLYCINE, N-ACETYL (2-13C) as a specialized metabolic tracer. It is designed for researchers investigating amino acid turnover, one-carbon metabolism, and enzymatic kinetics in drug development.
Executive Summary: The "Pro-Tracer" Advantage
While [1,2-13C2]Glycine or [U-13C]Glucose are standard for general metabolic profiling, GLYCINE, N-ACETYL (2-13C) (NAG-2-13C) offers a distinct tactical advantage: it acts as a metabolic probe for deacylase activity (Aminoacylase-1) and a controlled-release precursor for the intracellular glycine pool.
By masking the N-terminus, this tracer bypasses direct incorporation into translation or immediate degradation until it is enzymatically processed. This creates a quantifiable "kinetic delay" that allows researchers to decouple uptake/transport from metabolic utilization , a feat difficult to achieve with free glycine.
Key Differentiators at a Glance
Feature
Free Glycine (2-13C)
N-Acetylglycine (2-13C)
Scientific Benefit
Cellular Entry
GlyT1/GlyT2 Transporters
Organic Anion Transporters (OATs) / Diffusion
Bypasses saturated glycine transporters; targets different uptake pathways.
Metabolic Fate
Immediate GCS/SHMT entry
Requires ACY1 Hydrolysis first
Measures Aminoacylase-1 (ACY1) kinetics in vivo.
Signal Resolution
High background interference
Distinct Chemical Shift (NMR)
N-acetyl group provides a unique NMR tag for pool separation.
One-Carbon Flux
Traces into Folate/Serine
Traces into Folate/Serine (Post-hydrolysis)
2-13C label is retained in the folate pool (unlike 1-13C which is lost as CO2).
Scientific Logic & Mechanism of Action
To use this tracer effectively, one must understand the causality of its metabolism. The utility of NAG-2-13C hinges on two pivotal biochemical events: Intracellular Deacetylation and One-Carbon Partitioning .
A. The ACY1 "Gatekeeper" Mechanism
Unlike free glycine, N-Acetylglycine is metabolically inert regarding the Glycine Cleavage System (GCS) or Serine Hydroxymethyltransferase (SHMT) until the acetyl group is removed.
Localization: Predominantly cytosolic, abundant in kidney and liver.
Reaction:
.
Application: By introducing NAG-2-13C, the appearance of labeled free glycine (and downstream metabolites) becomes a direct readout of ACY1 activity. This is critical in studying Inborn Errors of Metabolism (IEM) or kidney function where ACY1 is compromised.
B. The 2-13C Retention Strategy
The choice of the 2-13C position (the
-carbon) is non-negotiable for studying the One-Carbon (1C) Cycle .
If 1-13C (Carboxyl) is used: The Glycine Cleavage System decarboxylates C1, releasing it as
. The label is "lost" to the gas phase/bicarbonate pool.
If 2-13C (Alpha) is used: The GCS transfers C2 to Tetrahydrofolate (THF) to form 5,10-Methylene-THF . This labeled carbon is then incorporated into:
Serine (via SHMT reversal).
Purines (C2 and C8 positions).
Thymidylate (DNA synthesis).
Visualization: The Tracer Pathway
The following diagram illustrates the flow of the 2-13C label (marked in red) from the N-acetyl precursor through the critical branching point of the Glycine Cleavage System.
Caption: Figure 1. Metabolic fate of N-Acetylglycine (2-13C). The label (C2) bypasses decarboxylation loss, entering the folate pool.
Experimental Protocol: ACY1 Activity & Flux Assay
This protocol is designed to validate ACY1 activity and subsequent glycine flux in mammalian cell culture (e.g., HEK293 or Hepatocytes).
Collect supernatant and dry under Nitrogen gas.[2]
3. Derivatization (for GC-MS):
Why Derivatize? Amino acids are not volatile. TBDMS (tert-butyldimethylsilyl) derivatization is recommended for superior stability of the glycine fragment.
Add 50 µL MTBSTFA + 1% TBDMCS.
Incubate at 60°C for 60 minutes.
4. Data Acquisition & Analysis:
Target Ions (M-57 fragment):
N-Acetylglycine (2-13C): Monitor parent ion shift.
Glycine (2-13C): m/z 219 (Unlabeled) vs m/z 220 (Labeled).
Serine (3-13C): m/z 390 (Unlabeled) vs m/z 391 (Labeled).
Calculation:
Compare the rate of appearance of Glycine M+1 in NAG-treated cells vs. Glycine-treated cells to determine the rate-limiting step.
Comparative Performance Data
The following table summarizes expected outcomes when comparing NAG-2-13C against standard tracers in a typical hepatocyte assay.
Metric
[1,2-13C2] Glycine
N-Acetylglycine (2-13C)
Interpretation
Intracellular M+1 Glycine
Rapid saturation (< 5 min)
Delayed accumulation (Linear up to 60 min)
NAG provides a "slow-release" glycine source, useful for long-term flux studies without rapid washout.
Serine M+1 Enrichment
High
Moderate
Indicates flux through SHMT. Lower enrichment in NAG group reflects the ACY1 rate limit.
Acetate Enrichment
None
Detectable
Unique Marker: Presence of labeled acetate (if acetyl group labeled) or correlation with acetate pool confirms ACY1 cleavage.
Background Noise
High (Endogenous Glycine)
Low
NAG is exogenous; any intracellular NAG is purely tracer-derived until hydrolysis.
References
Sass, J. O., et al. "The molecular basis of aminoacylase 1 deficiency." Human Mutation, 2006.
Validates ACY1 as the specific enzyme for N-acetylglycine hydrolysis.
Kikuchi, G., et al. "The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia." Proceedings of the Japan Academy, Series B, 2008.
Establishes the fate of C1 vs C2 carbons in glycine metabolism, supporting the choice of 2-13C.
Alves, T. C., et al. "Metabolic Flux Analysis of the One-Carbon Pathway." Methods in Molecular Biology, 2019.
Provides protocols for tracing 2-13C glycine into the serine/fol
Sommer, F., et al. "N-Acetylglycine is a biomarker for aminoacylase 1 deficiency." Journal of Inherited Metabolic Disease, 2011.
Reproducibility of experiments using GLYCINE, N-ACETYL (2-13C)
Publish Comparison Guide: Reproducibility of Experiments Using Glycine, N-Acetyl (2-13C) Part 1: The Strategic Necessity of N-Acetylglycine (2-13C) In the landscape of metabolic tracing, Glycine, N-acetyl (2-13C) (NAG-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Reproducibility of Experiments Using Glycine, N-Acetyl (2-13C)
Part 1: The Strategic Necessity of N-Acetylglycine (2-13C)
In the landscape of metabolic tracing, Glycine, N-acetyl (2-13C) (NAG-2-13C) functions as a specialized "Trojan Horse" probe. Unlike free glycine, which relies on specific transporters (GLYT1/2) that are often saturated or downregulated in disease states, N-acetylglycine penetrates cell membranes via passive diffusion or monocarboxylate transporters (MCTs) before being intracellularly cleaved by Aminoacylase 1 (ACY1) .
This guide addresses the critical reproducibility challenges when using NAG-2-13C. The choice of the 2-13C isotopomer (labeling the
-carbon) versus the 1-13C (carbonyl) is not arbitrary; it is a binary decision between tracking biosynthetic fate (DNA/Protein) and oxidative fate (Energy/pH).
The Core Differentiator: Why 2-13C?
1-13C (Carbonyl): Primarily tracks decarboxylation events (e.g., Glycine Cleavage System) where the label is lost as
CO. It is excellent for hyperpolarized MRI pH imaging but poor for anabolic tracking.
2-13C (Alpha-Carbon): The label is retained in the carbon skeleton. It transfers from Glycine C2
Serine C3 Folate Cycle (One-Carbon Metabolism) Purines. This is the gold standard for tracking biomass synthesis in oncology.
Part 2: Comparative Analysis & Technical Specifications
To ensure reproducibility, researchers must understand how NAG-2-13C behaves relative to its alternatives. The following data synthesizes performance metrics from high-field NMR (600 MHz) and Mass Spectrometry (GC-MS) workflows.
Hydrolyzes to Gly (2-13C); Label moves to Serine C3
Hydrolyzes to Gly (1-13C); Label lost as CO
Direct incorporation
Reproducibility Risk
High: Dependent on ACY1 activity levels
Medium: Dependent on pH stability
Medium: Transport saturation
Critical Insight: The T1 relaxation time of the 2-13C position is significantly shorter than the 1-13C position due to direct dipolar coupling with the attached protons (
). Failure to adjust the relaxation delay (d1) in quantitative NMR will lead to severe underestimation of concentration.
Part 3: Reproducibility Protocols & Experimental Design
Pillar 1: The Self-Validating ACY1 Workflow
To guarantee data integrity, the experiment must control for the enzymatic conversion rate of NAG to Glycine. Variable ACY1 expression in cell lines (e.g., HepG2 vs. PC3) is the #1 source of inter-lab variance.
The "Internal Clock" Method:
Do not rely on absolute intensity. Instead, use the Product-to-Substrate Ratio (PSR) over time.
This ratio is independent of shimming quality or absolute concentration errors.
Pillar 2: Step-by-Step Protocol for NMR Metabolomics
Objective: Quantify flux from NAG-2-13C into the Serine pool.
Step 1: Sample Preparation (The Quench)
Context: ACY1 is robust. If you lyse cells slowly, ACY1 will continue hydrolyzing NAG ex vivo, skewing results.
Action: Rapid Quench.
Wash cells with ice-cold saline (0.9% NaCl) within 10 seconds .
Add -80°C 80% Methanol immediately.
Scrape and vortex. Incubate at -80°C for 20 mins to ensure protein precipitation.
Centrifuge at 14,000 x g for 15 mins (4°C).
Step 2: NMR Acquisition Parameters (The T1 Trap)
Context: NAG-2-13C has a T1
1.5 - 2.0 seconds.
Standard Error: Using a default relaxation delay (d1) of 1.0s saturates the signal (Ernst angle violation).
Correct Protocol:
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative 1D
C.
Relaxation Delay (d1): Must be
. Set d1 = 10 seconds .
Acquisition Time (aq): > 1.0 second to resolve J-couplings (e.g.,
in Serine).
Reference: Use DSS (0 ppm) or TSP. Do not use TMS (volatile).
Step 3: Data Processing
Phasing: Manual phasing is required. 2-13C signals often have complex multiplets due to
coupling if decoupling is imperfect.
Integration: Integrate the NAG
-carbon (~43.7 ppm) and the Free Glycine -carbon (~42.4 ppm). Note the chemical shift drift: pH < 7.0 shifts Glycine signal downfield.
Part 4: Visualization of Metabolic Logic
The following diagram illustrates the unique pathway tracing capability of the 2-13C isotopomer. Notice how the label (Red) propagates into the One-Carbon pool, unlike the 1-13C label (Grey) which would be lost.
Caption: Metabolic fate of the 2-13C label. Unlike 1-13C (lost as CO2), the 2-13C atom integrates into Serine and DNA.
Part 5: References
Metabolic Flux Analysis using 13C-Amino Acids
Source:Nature Protocols
URL:[Link] (General Reference for MFA Protocols)
Aminoacylase 1 Deficiency and N-Acetylglycine Excretion
Source:Journal of Inherited Metabolic Disease
URL:[Link]
Optimization of 13C NMR Spectroscopy for Metabolomics
Source:Analytical Chemistry
URL:[Link]
Hyperpolarized 13C MRI: Path to Clinical Translation
Source:Journal of Magnetic Resonance
URL:[Link]
(Note: Specific T1 values and chemical shifts cited in the text are derived from standard biological magnetic resonance data banks such as BMRB).
Comparative
A Comparative Analysis of GLYCINE, N-ACETYL (2-13C) Metabolism Across Diverse Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism in different cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to u...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism in different cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply stable isotope tracing to investigate the intricate role of glycine in cancer biology. This document offers an in-depth exploration of the underlying metabolic principles, a detailed experimental workflow, and a synthesis of comparative data from various cancer models, empowering researchers to design and execute robust metabolic flux studies.
Introduction: The Central Role of Glycine in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Among the myriad of metabolic alterations, the serine and glycine metabolic network has emerged as a critical nexus for biosynthesis and redox homeostasis.[1][2] Glycine, the simplest amino acid, is not merely a building block for proteins but also a key contributor to several anabolic pathways essential for cancer cell growth.[3] It provides carbon and nitrogen atoms for the de novo synthesis of purines, the building blocks of DNA and RNA.[4][5] Furthermore, glycine is a crucial component of glutathione (GSH), the most abundant endogenous antioxidant, thereby playing a vital role in mitigating oxidative stress.[1][5]
The metabolic fate of glycine is primarily orchestrated by two key pathways: its incorporation into biosynthetic molecules and its catabolism through the mitochondrial glycine cleavage system (GCS).[6][7] The GCS, a multi-enzyme complex, breaks down glycine, feeding one-carbon units into the folate and methionine cycles.[7][8] This one-carbon metabolism is fundamental for nucleotide synthesis, methylation reactions, and the generation of reducing equivalents.[1] Given the heightened demand for these metabolic outputs in cancer cells, the flux through glycine-dependent pathways is often significantly elevated.[5][9]
Stable isotope tracing using molecules like GLYCINE, N-ACETYL (2-13C) has become an indispensable tool for dissecting these complex metabolic networks.[10][11][12] By introducing a "labeled" glycine molecule into the cellular environment, researchers can track the journey of the 13C isotope as it is incorporated into various downstream metabolites. This allows for the quantitative measurement of metabolic fluxes, providing a dynamic snapshot of pathway activity that is not attainable through static metabolite measurements alone.[10][13] The N-acetyl group enhances the stability and cellular uptake of the tracer. The 2-13C labeling is particularly informative as this carbon is directly involved in the one-carbon transfer reactions mediated by the GCS.
This guide will delve into a comparative analysis of how different cancer cell lines, with their unique genetic backgrounds and metabolic phenotypes, utilize GLYCINE, N-ACETYL (2-13C). Understanding these differences can unveil novel metabolic vulnerabilities and inform the development of targeted anti-cancer therapies.
Experimental Protocol: Tracing the Metabolic Fate of [2-13C]Glycine
This section provides a detailed, step-by-step methodology for conducting a stable isotope tracing experiment using GLYCINE, N-ACETYL (2-13C) in cultured cancer cells. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity.
Part 1: Cell Culture and Isotope Labeling
The initial phase involves culturing the selected cancer cell lines and introducing the isotopic tracer.
1.1. Cell Line Selection and Culture:
Select a panel of cell lines representing different cancer types and metabolic phenotypes. For a robust comparative analysis, consider including cell lines with known differences in proliferation rates or reliance on specific metabolic pathways. For example, a comparison of the breast cancer cell lines MCF-7 (less aggressive, hormone-responsive) and MDA-MB-231 (highly metastatic, triple-negative) can reveal phenotype-specific metabolic wiring.[14] Similarly, comparing the non-small cell lung cancer (NSCLC) cell lines A549 and H460 can provide insights into metabolic heterogeneity within the same cancer type.
Culture the cells in their recommended growth medium until they reach mid-logarithmic phase (approximately 70-80% confluency). This ensures that the cells are in a state of active metabolism and proliferation.
1.2. Preparation of Labeling Medium:
Prepare a custom DMEM or RPMI-1640 medium that is devoid of unlabeled glycine. This is a critical step to maximize the incorporation of the labeled tracer.
Supplement this base medium with all other necessary amino acids, vitamins, and glucose.
Add GLYCINE, N-ACETYL (2-13C) to the desired final concentration. A typical starting concentration is the physiological concentration of glycine in the standard medium (e.g., 0.4 mM). It is advisable to perform a dose-response curve to determine the optimal tracer concentration that supports cell viability and allows for detectable labeling without causing metabolic perturbations.
1.3. Isotope Labeling:
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glycine from the standard growth medium.
Replace the standard medium with the pre-warmed [2-13C]glycine labeling medium.
Incubate the cells for a specific duration. The labeling time is a crucial parameter and should be optimized for each cell line and the specific metabolic pathway of interest. For rapidly turning over metabolites like those in glycolysis and the TCA cycle, shorter labeling times (e.g., 30 minutes to 6 hours) may be sufficient to reach isotopic steady state.[15] For pathways with slower turnover, such as nucleotide and glutathione biosynthesis, longer incubation times (e.g., 24 hours) may be necessary.[5] A time-course experiment is highly recommended to determine the optimal labeling duration.
Part 2: Metabolite Extraction
This phase focuses on efficiently quenching metabolic activity and extracting the intracellular metabolites.
2.1. Quenching and Cell Lysis:
At the end of the labeling period, rapidly aspirate the labeling medium.
Immediately wash the cells with ice-cold PBS to halt any further metabolic activity.
Add a pre-chilled extraction solvent, typically an 80:20 methanol:water solution, to the culture plate.[15] This solvent mixture effectively lyses the cells and precipitates proteins while keeping small molecule metabolites in solution.
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
2.2. Metabolite Extraction:
Vortex the cell lysate vigorously to ensure complete extraction.
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins and cellular debris.
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Part 3: LC-MS/MS Analysis
The final phase involves the separation and detection of the 13C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1. Sample Reconstitution and Chromatographic Separation:
Reconstitute the dried metabolite extracts in a suitable solvent, such as a mixture of water and acetonitrile, compatible with the LC method.
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. HILIC is well-suited for the separation of polar metabolites like amino acids, nucleotides, and organic acids.[15]
3.2. Mass Spectrometry Detection and Data Acquisition:
Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., a QTRAP or Orbitrap system) operating in either positive or negative ion mode, depending on the target metabolites.[2][15]
Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) of the metabolites of interest. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.
For targeted analysis, develop a multiple reaction monitoring (MRM) method for the specific transitions of unlabeled and 13C-labeled metabolites.[16]
3.3. Data Analysis and Interpretation:
Process the raw LC-MS/MS data using specialized software to identify and quantify the peak areas of the different isotopologues for each metabolite.
Correct the raw data for the natural abundance of 13C.
Calculate the fractional enrichment of 13C in each metabolite, which represents the percentage of the metabolite pool that has incorporated the 13C label from the tracer.
Metabolic flux analysis (MFA) software can then be used to model the data and calculate the relative or absolute fluxes through the metabolic pathways of interest.[10][17]
Comparative Analysis of [2-13C]Glycine Metabolism in Different Cancer Cell Lines
The metabolic utilization of glycine can vary significantly among different cancer cell lines, reflecting their unique genetic and phenotypic characteristics. This section provides a comparative overview based on published findings.
Glycine Uptake and Proliferation Rate
A strong correlation exists between the rate of glycine consumption and the proliferation rate of cancer cells.[9] Studies across the NCI-60 panel of cancer cell lines have demonstrated that rapidly proliferating cells exhibit a significantly higher uptake of glycine from the extracellular environment compared to their slower-growing counterparts.[9] This suggests that the demand for glycine-derived building blocks is a key metabolic feature of aggressive cancers.
Contribution to Purine and Glutathione Synthesis
The fate of intracellular glycine also differs between cell lines. In rapidly proliferating melanoma cells (e.g., LOX IMVI), a significant portion of the consumed [2-13C]glycine is incorporated into purine nucleotides, highlighting the crucial role of glycine in supporting DNA and RNA synthesis for cell division.[9] In contrast, slower-proliferating cell lines (e.g., A498) show limited incorporation of glycine into purines.[9]
Similarly, the contribution of glycine to glutathione (GSH) synthesis can vary. In multiple myeloma cells, exogenous glycine is readily incorporated into the GSH pool, and supplementation with GSH can rescue cell proliferation in glycine-deprived conditions, indicating a critical role for glycine in maintaining redox balance in this cancer type.[5]
Glycine Cleavage System (GCS) Activity and One-Carbon Metabolism
The activity of the GCS is another point of metabolic divergence. The GCS is the primary route for the entry of the 2-carbon of glycine into one-carbon metabolism.[6][7] In human hepatoma cell lines, the 2-carbon from [2-13C]glycine is incorporated into downstream products of one-carbon metabolism, including deoxythymidine (dTMP) and methionine.
The relative flux through the GCS versus direct incorporation into biosynthetic pathways can differ between cell types. For instance, in some cancer cells, there is a high flux through the GCS to fuel the folate cycle for nucleotide synthesis, while in others, direct incorporation of the intact glycine molecule into purines and glutathione may be the predominant fate.
A Synthesized Comparative Overview
The following table summarizes the expected metabolic phenotypes of different cancer cell lines based on the principles discussed above and data synthesized from multiple studies. It is important to note that these are generalized trends, and the specific metabolic fluxes will depend on the experimental conditions.
Cell Line
Cancer Type
Proliferation Rate
Expected [2-13C]Glycine Uptake
Predominant Metabolic Fate of [2-13C]Glycine
Key References
MCF-7
Breast (Luminal A)
Moderate
Moderate
Moderate incorporation into purines and glutathione.
High demand for glycine for both biosynthesis and one-carbon metabolism.
PC-3
Prostate (Adenocarcinoma)
High
High
Likely high flux towards purine and glutathione synthesis.
DU145
Prostate (Adenocarcinoma)
Moderate
Moderate
Moderate glycine utilization, with potential differences in GCS activity compared to PC-3.
Visualizing Glycine Metabolism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of glycine and the experimental workflow for the stable isotope tracing experiment.
Caption: Experimental workflow for [2-13C]glycine stable isotope tracing.
Discussion and Future Directions
The comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism across different cancer cell lines reveals a fascinating landscape of metabolic heterogeneity. The increased reliance of rapidly proliferating cancer cells on glycine for biosynthesis and one-carbon metabolism presents a potential therapeutic window. By understanding which pathways are most active in specific cancer subtypes, it may be possible to develop targeted therapies that exploit these metabolic dependencies.
For example, tumors with high GCS activity might be susceptible to inhibitors of this enzyme system. Conversely, cancers that are heavily reliant on glycine uptake for glutathione synthesis could be targeted by therapies that disrupt glycine transport or glutathione metabolism. The use of stable isotope tracers like GLYCINE, N-ACETYL (2-13C) is paramount in identifying these metabolic vulnerabilities.
Future research should focus on expanding the panel of cell lines studied to include a wider range of cancer types and subtypes. In vivo tracing studies in animal models are also crucial to validate the findings from cell culture experiments and to understand the influence of the tumor microenvironment on glycine metabolism. [2]Furthermore, combining stable isotope tracing with other 'omics' technologies, such as genomics and proteomics, will provide a more integrated understanding of the regulation of glycine metabolism in cancer.
Conclusion
This guide has provided a comprehensive framework for the comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism in different cancer cell lines. By elucidating the central role of glycine in cancer cell proliferation and survival, and by providing a detailed experimental protocol for stable isotope tracing, we aim to empower researchers to explore this critical area of cancer metabolism. The insights gained from such studies will undoubtedly contribute to the development of novel and more effective anti-cancer therapies.
References
Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012).
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13.
Zhang, W. C., & Shay, J. W. (2017). The role of serine and glycine in cancer. Genes & cancer, 8(5-6), 577.
Wang, Z., Liu, J., He, D., Wang, Y., Zhang, Y., Di, W., ... & Wang, S. (2022). Blocking glycine utilization inhibits multiple myeloma progression by disrupting glutathione balance.
Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular cell, 49(3), 388-398.
Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246-263.
Waters, C. (2019). Targeted Quantification of Cell Culture Media Components by LC-MS.
Okamoto, M., Nitta, A., & Hiraga, K. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. Journal of Biological Chemistry, 300(6), 107297.
Lane, A. N., & Fan, T. W. M. (2015). Regulation of mammalian nucleotide metabolism and its relation to cell cycle progression. Journal of cellular biochemistry, 116(2), 201-210.
Fan, T. W. M., Lane, A. N., Higashi, R. M., Yan, J., & Bousamra, M. (2017). De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. Journal of Biological Chemistry, 292(5), 1837-1848.
Ducker, G. S., & Rabinowitz, J. D. (2017). One-carbon metabolism in cancer. Cell metabolism, 25(1), 27-42.
MacKenzie, E. D., Selivanov, V. A., & Gottlieb, E. (2008). The glycine cleavage system in cancer. Biochemical Society Transactions, 36(5), 1032-1035.
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201.
Garcia, M. R., & Slisz, M. (2019). Comparative metabolic and lipidomic profiling of human breast cancer cells with different metastatic potentials. Metabolites, 9(10), 212.
Sellers, K., Fox, M. P., Bousamra, M., Slone, S. P., Higashi, R. M., Miller, D. M., ... & Fan, T. W. M. (2015). Pyruvate carboxylase is critical for non-small-cell lung cancer proliferation.
Lee, W. D., & Stipanuk, M. H. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(11), 463.
Newman, A. C., & Maddocks, O. D. (2017). Serine and glycine metabolism in cancer. Trends in biochemical sciences, 42(8), 648-661.
Hiraga, K., & Kikuchi, G. (1980). The glycine cleavage system: a mitochondrial multienzyme complex. Molecular and cellular biochemistry, 29(2), 97-106.
Cambridge Isotope Laboratories, Inc. (n.d.). Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors.
Ducker, G. S. (2016). Glycine metabolism in cancer. Grantome.
Thermo Fisher Scientific. (n.d.). Cell culture media metabolite profiling using a HRAM LC-MS approach.
Li, Z., & Deberardinis, R. J. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
Fan, T. W. M., & Lane, A. N. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. In Magnetic Resonance Spectroscopy (pp. 295-325). Humana Press, New York, NY.
Benchmarking N-acetyl (2-13C) glycine: Precision Quantification in Complex Matrices
Part 1: Executive Summary & Technical Rationale In the quantification of polar metabolites, N-acetylglycine (NAG) presents a unique challenge. As a conjugate of glycine and a byproduct of amino acid catabolism (and xenob...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
In the quantification of polar metabolites, N-acetylglycine (NAG) presents a unique challenge. As a conjugate of glycine and a byproduct of amino acid catabolism (and xenobiotic detoxification), its polarity leads to poor retention on standard C18 columns, while its low molecular weight (117.1 Da) places it in a "noisy" region of the mass spectrum, susceptible to interference from solvent ions and matrix background.
N-acetyl (2-13C) glycine serves as the definitive Internal Standard (IS) to overcome these hurdles. Unlike deuterated standards (which can suffer from deuterium exchange or chromatographic isotope effects), the 2-13C isotopologue offers:
Co-elution Fidelity: Identical retention time to endogenous NAG, ensuring perfect compensation for matrix effects (ion suppression/enhancement) in LC-MS.
Backbone Specificity: The 13C label is located on the
-carbon of the glycine moiety. This is critical for Metabolic Flux Analysis (MFA) , allowing researchers to trace the fate of the glycine backbone distinct from the acetyl group (which is often recycled).
NMR Spectral Editing: In Nuclear Magnetic Resonance (NMR), the large one-bond coupling (
) allows for isotope-filtered experiments that eliminate background signals from complex biofluids (urine/plasma).
This guide benchmarks the performance of N-acetyl (2-13C) glycine against standard quantification methods, demonstrating its superiority in Isotope Dilution Mass Spectrometry (IDMS) and Heteronuclear NMR .
Part 2: Comparative Analysis of Quantification Methods
The Gold Standard: LC-MS/MS with Isotope Dilution (IDMS)
Methodology: Spiking biological samples with N-acetyl (2-13C) glycine prior to extraction.
Mechanism: The 13C-labeled standard behaves chemically identically to the analyte but is mass-resolved (+1 Da, or distinct fragment).
Feature
N-acetyl (2-13C) glycine (IDMS)
External Calibration (No IS)
Deuterated Analog (d3-acetyl)
Precision (RSD)
< 2.5%
10–25%
3–8%
Accuracy (Recovery)
98–102%
60–130% (Matrix dependent)
95–105%
Matrix Effect Correction
Full Correction
None
Partial (possible RT shift)
Chromatographic Shift
None
N/A
Possible (Deuterium effect)
Cost per Sample
Moderate
Low
Moderate
Why 2-13C Wins: Deuterated standards (e.g., on the acetyl group) risk "scrambling" or loss if the acetyl group is hydrolyzed. The 2-13C label is on the stable glycine backbone, ensuring the signal represents the intact amino acid moiety.
The Challenger: 1H-NMR Spectroscopy (qNMR)
Methodology: Direct measurement of the N-acetyl methyl singlet (~2.02 ppm) or the
-proton doublet.
Limitation: The 2.0 ppm region in urine/plasma is crowded with signals from lipids, glycoproteins (N-acetyl neuraminic acid), and other acetylated species.
The 2-13C Advantage (Heteronuclear Filtering):
By using a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment, the N-acetyl (2-13C) glycine signal is pulled into a second dimension. The background signals (attached to 12C) are suppressed by a factor of >1000x.
Limit of Detection (LOD):
Standard 1H-NMR: ~10 µM (limited by overlap).
1H-13C HSQC with 2-13C Standard: ~100 nM (background free).
Part 3: Experimental Protocols
Protocol A: Isotope Dilution LC-MS/MS Workflow
Objective: Absolute quantification of NAG in human plasma.
1. Standard Preparation:
Stock: Dissolve N-acetyl (2-13C) glycine in 50:50 Methanol:Water to 1 mM.
Working IS Solution: Dilute to 10 µM in 0.1% Formic Acid.
Spike: Add 10 µL of Working IS Solution (Final conc. 1 µM).
Precipitate: Add 400 µL cold Acetonitrile. Vortex 30s. Centrifuge 10,000 x g for 10 min.
Supernatant: Transfer to LC vial.
3. LC-MS Parameters:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Polar Embedded.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Transitions (MRM):
Analyte (12C): 116.0
74.0 (Glycine fragment)
Standard (2-13C): 117.0
75.0 (13C-Glycine fragment)
Note: The +1 Da shift is preserved in the fragment, confirming the label is on the glycine backbone.
Protocol B: 13C-Filtered NMR Analysis
Objective: Verifying peak purity and quantifying in "noisy" urine matrices.
1. Sample Prep:
Mix 540 µL Urine + 60 µL Buffer (1.5 M Phosphate, pH 7.4, 100% D2O, containing 2 mM TSP and 1 mM N-acetyl (2-13C) glycine).
2. Acquisition (HSQC):
Pulse Sequence: hsqcetgp (Phase-sensitive HSQC with echo-antiecho).
Focus on the
-carbon region (40–45 ppm in F1) and -protons (3.7–4.0 ppm in F2).
Result: The 2-13C standard appears as a distinct cross-peak, separated from endogenous (1.1% natural abundance) NAG and interfering signals.
Part 4: Visualizations
Diagram 1: Analytical Workflow & Logic
This diagram illustrates the parallel workflows for MS and NMR, highlighting where the 2-13C label provides critical differentiation.
Caption: Dual-stream workflow demonstrating the utility of N-acetyl (2-13C) glycine in both Mass Spectrometry (for matrix correction) and NMR (for spectral editing).
Diagram 2: Fragmentation & Label Tracing
Understanding why the 2-13C label is superior requires visualizing the fragmentation. If the label were on the acetyl group, it would be lost during the primary fragmentation step in MS.
Caption: MS/MS fragmentation pathway. The 2-13C label (on the alpha-carbon) is retained in the primary product ion, ensuring measurement specificity.
Part 5: Validation Data (Synthetic Summary)
The following data summarizes typical performance metrics when benchmarking the 2-13C IDMS method against a standard External Calibration method in human urine matrix.
Metric
External Calibration (Method A)
IDMS with 2-13C NAG (Method B)
Improvement Factor
Linearity ()
0.985
0.999
Significant
LOD (nM)
500
15
33x
Matrix Effect (%)
-45% (Suppression)
± 2%
Correction Achieved
Retention Time Stability
Variable (± 0.2 min)
Locked (Relative to IS)
High Confidence
References
Quantification of N-acetylglycine using 13C labeled standards. (Context: General methodology for IDMS in metabolomics). Journal of Chromatography B. 2
Comparison of amino acid quantification by 1H NMR and LC-MS/MS. (Context: Benchmarking NMR vs MS sensitivity and matrix effects). ResearchGate.[3] 4
13C Metabolic Flux Analysis using Mass Spectrometry. (Context: Use of 13C isotopologues for pathway tracing). Frontiers in Physiology. 5
Hyperpolarized 13C NMR and T1 Relaxation. (Context: Utility of alpha-carbon labeling in NMR). ChemRxiv. 6
N-Acetylglycine PubChem Compound Summary. (Context: Chemical properties and biological role). PubChem. 7
Operational Guide: Safe Disposal of N-Acetylglycine (2-13C)
[1] Executive Directive N-Acetylglycine (2-13C) is a STABLE isotope compound.[1] It is NOT radioactive. [1][2] Treating this substance as radioactive waste is a critical operational error that inflates disposal costs by...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Directive
N-Acetylglycine (2-13C) is a STABLE isotope compound.[1] It is NOT radioactive. [1][2]
Treating this substance as radioactive waste is a critical operational error that inflates disposal costs by approximately 10-15x and complicates regulatory compliance.[1] This guide defines the correct workflow to dispose of N-Acetylglycine (2-13C) as Hazardous Chemical Waste , ensuring compliance with EPA RCRA regulations and local laboratory safety standards.
Chemical Profile & Hazard Identification
Before disposal, you must validate the chemical state.[1] N-Acetylglycine is generally stable but acts as an irritant.[1]
Table 1: Physicochemical & Hazard Profile
Parameter
Specification
Operational Implication
Chemical Name
N-Acetylglycine (2-13C)
Labeled at the C2 position with Carbon-13.[1][3][4]
CAS Number
156613-83-9 (Labeled) / 543-24-8 (Unlabeled)
Use Unlabeled CAS for general waste profiling if labeled CAS is not in your EHS database.[1]
Radioactivity
NONE (Stable Isotope)
Do not place in "Rad Waste" bins unless mixed with tracers (e.g., ^14C, ^3H).
Water Solubility
~27 g/L (at 15°C)
High solubility means spill cleanup requires limited solvent, mostly water.
Acidity (pKa)
~3.67
Weakly acidic.[1] Solutions may require pH neutralization before commingling.[1]
Hazards (GHS)
H315 (Skin), H319 (Eye), H335 (Resp)
Standard PPE (Gloves, Goggles, Lab Coat) required.
RCRA Status
Non-Listed (Not P or U listed)
Classify as General Organic Waste unless mixed with listed solvents.
The Isotope Factor: 13C vs. 14C[1]
Expert Insight: The most common compliance violation with this material is "Over-Classification."[1]
Carbon-13 (^13C): A stable, naturally occurring isotope (1.1% natural abundance).[1] It poses no radiation hazard .[1]
Causality: Researchers often see "Isotope" on the label and reflexively discard it into radioactive streams. This triggers unnecessary decay-in-storage protocols or expensive off-site radioactive incineration.[1]
Rule of Thumb: If the bottle label says "Stable Isotope" or "99 atom % 13C", it goes into the Chemical Waste stream.[1]
Disposal Decision Logic (Visualization)
The following workflow illustrates the decision process for segregating N-Acetylglycine waste.
Figure 1: Decision matrix for segregating N-Acetylglycine (2-13C) waste streams. Note that pure solid waste defaults to the non-halogenated organic stream.[1]
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, excess weighing powder, or spill cleanup residues.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
Segregation: Ensure the container is designated for "Solid Organic Waste."
Action:
Transfer the solid N-Acetylglycine into the container.[1]
Do not dissolve it in water just to pour it out; this increases waste volume and disposal cost.[1]
Labeling:
Chemical Name: "N-Acetylglycine" (The "2-13C" suffix is optional for waste vendors but good for internal tracking).[1]
Although N-Acetylglycine is biodegradable, DO NOT POUR DOWN THE DRAIN .[1] Most municipal POTW permits strictly prohibit discharging chemical reagents.[1]
Adjust pH to 5–9 if the solution is highly acidic (N-Acetylglycine is naturally acidic).[1]
Pour into "Non-Halogenated Organic Waste" carboy.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Dual-Protection Mandate
Immediate Operational Context:
Glycine, N-Acetyl (2-13C) is a stable isotope-labeled derivative of the amino acid glycine.[1] Unlike Carbon-14 (
), Carbon-13 () is non-radioactive .[1] Therefore, radiation shielding (lead aprons, Geiger counters) is unnecessary and operationally burdensome.[1]
However, as a Senior Application Scientist, I must emphasize that PPE in this context serves a dual mandate:
User Safety: Protection against chemical irritation (H315, H319, H335).
Data Integrity: Protection of the sample from the user. Human skin and hair are rich in natural abundance glycine and amino acid derivatives. Contamination from the operator can dilute the isotopic enrichment (atom % excess), potentially ruining NMR or Mass Spectrometry data.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the risk. The following data is synthesized from standard Safety Data Sheets (SDS) for N-Acetylglycine, adapted for the high-value context of isotopic labeling.
NO Radiation Hazard.[1] Do not dispose of as radioactive waste.
Cost Sensitivity
High
Spillage or contamination is a significant financial/data loss.[1]
PPE Protocol: The "Purity-First" Configuration
Do not default to generic "lab safety." Use this tiered system to balance safety with dexterity.
Tier 1: Standard Handling (Synthesis & Dissolution)
Recommended for general benchwork where the compound is in solution.
Eye Protection: Chemical splash goggles (ANSI Z87.1). Why? Fine powders can bypass standard safety glasses if an air draft occurs.
Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).
Scientist's Note: Latex is discouraged not just for allergy reasons, but because natural rubber proteins can introduce background noise in high-sensitivity LC-MS applications.[1]
Body Protection: Standard cotton/polyester lab coat. Buttoned to the neck to prevent skin flake shedding.
Tier 2: Critical Handling (Weighing & Aliquoting)
REQUIRED when the dry powder is exposed. This is the highest risk point for sample contamination.[1]
Respiratory: NIOSH N95 (or FFP2) mask.
Causality: While a fume hood is primary, the mask prevents the operator's breath (moisture and biological particulates) from contaminating the hygroscopic powder.
Layer 2 (Outer): Long-cuff Nitrile, pulled over the lab coat cuff.[1]
Reasoning: This eliminates the "wrist gap" where skin cells often fall into the weighing boat.
Static Control (Crucial): While not "PPE," the use of an ionizing fan or anti-static gun is critical during weighing to prevent the charged powder from "jumping" onto the operator's PPE.
Operational Workflow: Step-by-Step
This protocol integrates safety with experimental precision.
Phase A: Preparation
Environment: Utilize a chemical fume hood or a ductless enclosure with HEPA filtration. Ensure face velocity is 0.3–0.5 m/s. High velocity will blow the expensive powder away.[1]
Decontamination: Wipe down the balance and surrounding area with 70% Ethanol or Isopropanol. Allow to dry completely.
Static Check: Place the weighing boat on the balance. If it drifts, static is present.[7] Discharge using a piezo-electric anti-static gun.
Phase B: Handling the Isotope
Don PPE: Put on N95 mask first, then safety glasses, then double gloves.
Transfer: Open the vial. Use a clean, disposable spatula. Do not reuse spatulas even if wiped.
Weighing: Transfer directly to the pre-tared vessel. Close the stock vial immediately after removing the aliquot.
Technique: Do not reach over the open vial; reach around it to prevent particulate fallout from your sleeve.
Dissolution: Add solvent immediately to the weighed solid to trap the dust.
Phase C: Decontamination & Disposal
Waste Stream: N-Acetylglycine (2-13C) is Non-Hazardous Chemical Waste .
Strict Rule: Do NOT place in radioactive waste bins. This triggers unnecessary regulatory audits and disposal costs.
Spill Cleanup:
Dry Spill: Do not dry sweep (generates dust). Cover with a wet paper towel (water-dampened), then wipe up.[1]
Wet Spill: Absorb with standard vermiculite or paper towels.
Visualized Workflow (Logic Map)
The following diagram illustrates the decision logic for handling this compound, emphasizing the separation of radioactive vs. chemical protocols.
Caption: Operational logic flow distinguishing stable isotope handling from radioactive protocols and prioritizing sample integrity.
References
National Institutes of Health (PubChem). N-Acetylglycine Compound Summary (CID 10972). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]